molecular formula C14H8N2O4 B3050057 2,9-Dinitroanthracene CAS No. 234076-75-6

2,9-Dinitroanthracene

Cat. No.: B3050057
CAS No.: 234076-75-6
M. Wt: 268.22 g/mol
InChI Key: KZKKCRIBUXLWCS-UHFFFAOYSA-N
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Description

2,9-Dinitroanthracene is a useful research compound. Its molecular formula is C14H8N2O4 and its molecular weight is 268.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,9-dinitroanthracene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O4/c17-15(18)11-6-5-10-7-9-3-1-2-4-12(9)14(16(19)20)13(10)8-11/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZKKCRIBUXLWCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC(=CC3=C2[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40448523
Record name 2,9-dinitroanthracene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

234076-75-6
Record name 2,9-dinitroanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2,9-Dinitroanthracene CAS 234076-75-6 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2,9-Dinitroanthracene (CAS 234076-75-6)[1][2]

Audience: Researchers, Chemical Engineers, and Drug Development Professionals. Scope: Physicochemical characterization, synthesis pathways, structural analysis, and safety protocols.

Core Directive & Executive Summary

This compound (2,9-DNA) is a specific regioisomer of dinitroanthracene, distinct from the more common 9,10-dinitroanthracene.[1] While the 9,10-isomer forms readily via direct nitration due to the high reactivity of the meso positions, the 2,9-isomer represents an asymmetric substitution pattern involving one meso (9) and one lateral (2) position.[1]

This structural asymmetry imparts unique electronic properties, making 2,9-DNA valuable in organic electronics (n-type semiconductors) , environmental toxicology standards (as a specific Nitro-PAH marker), and as a specialized intermediate in the synthesis of asymmetric anthraquinones for pharmaceutical intercalators .[1]

This guide synthesizes available data with first-principles organic chemistry to provide a comprehensive technical profile.

Chemical Identity & Physicochemical Properties

The asymmetry of 2,9-DNA results in a dipole moment distinct from the centrosymmetric 9,10-isomer, influencing its solubility and crystal packing.[1]

Table 1: Technical Specifications
PropertyData / ValueNote
CAS Registry Number 234076-75-6 Specific to the 2,9-isomer.[1][2][3][4][5]
IUPAC Name This compound
Molecular Formula C₁₄H₈N₂O₄
Molecular Weight 268.23 g/mol
Appearance Yellow to Orange Crystalline SolidTypical of nitro-PAHs.[1]
Density 1.479 ± 0.06 g/cm³Predicted [1].[1]
Boiling Point 485.7 ± 25.0 °CAt 760 mmHg (Predicted) [1].[1]
Melting Point > 250 °C (Est.)[1]High thermal stability expected; 9,10-isomer melts at ~294°C.
Solubility Low in water; Soluble in DCM, Toluene, DMF.[1]Lipophilic character.[1]
Electronic Character Electron Acceptor (n-type)Due to two electron-withdrawing -NO₂ groups.[1]

Synthesis & Production Methodologies

Synthesizing 2,9-DNA is chemically challenging because the 9 and 10 positions of anthracene are significantly more nucleophilic than the 1, 2, 3, or 4 positions.[1] Direct nitration of anthracene almost exclusively yields 9-nitroanthracene followed by 9,10-dinitroanthracene.[1]

To access the 2,9-isomer, a stepwise directing strategy is required.[1]

Primary Synthetic Route: Nitration of 2-Nitroanthracene[1]

This protocol relies on obtaining 2-nitroanthracene first (often via modified nitration with pyridinium nitrate or reduction of 2-nitroanthraquinone), followed by a controlled electrophilic aromatic substitution which targets the most reactive remaining position: the meso (9) carbon.[1]

Mechanism:

  • Precursor: 2-Nitroanthracene (Ring A substituted).[1]

  • Activation: The meso positions (9 and 10) remain the most electron-rich despite the deactivating effect of the 2-nitro group.[1]

  • Regioselectivity: Nitration occurs at C9 (or C10, which is chemically distinct in this isomer but often leads to mixtures).[1] Purification is required to isolate the 2,9-isomer from the 2,10-isomer.[1]

DOT Visualization: Synthesis Pathway

SynthesisPath Anthracene Anthracene (C14H10) Nitro2 2-Nitroanthracene (Intermediate) Anthracene->Nitro2 DNA910 9,10-Dinitroanthracene (Byproduct) Anthracene->DNA910 Direct Nitration (Avoid) DNA29 This compound (Target) Nitro2->DNA29 Reagent1 Pyridinium Nitrate (Selective Nitration) Reagent2 HNO3 / AcOH (Electrophilic Sub.)

Figure 1: Synthetic logic flow distinguishing the 2,9-isomer pathway from the common 9,10-isomer route.[1]

Experimental Protocol (Theoretical Adaptation)

Note: This protocol is adapted from standard nitro-PAH methodologies [2, 3].[1]

  • Starting Material: Dissolve 1.0 eq of 2-nitroanthracene in Glacial Acetic Acid.

  • Nitration: Add 1.1 eq of Fuming Nitric Acid (HNO₃) dropwise at 0–5°C.

    • Critical Control: Temperature must be kept low to prevent over-nitration or oxidation to anthraquinones.[1]

  • Reaction: Stir for 2 hours, allowing the temperature to rise to 20°C.

  • Quenching: Pour mixture into ice water.

  • Purification: The crude precipitate contains 2,9-DNA and 2,10-DNA.[1]

    • Separation: Use Column Chromatography (Silica Gel, Hexane:DCM gradient).[1] The 2,9-isomer, being less symmetric, typically elutes differently than the 2,10-isomer.[1]

    • Recrystallization:[1] Toluene or Chlorobenzene.[1]

Structural & Electronic Analysis

The this compound molecule features a "T-shape" electronic withdrawal pattern.[1]

  • C9-Nitro: Sterically crowded by the peri-hydrogens (H1 and H8), forcing the nitro group to rotate out of the aromatic plane (approx. 60–90° twist).[1] This reduces conjugation but maintains strong inductive withdrawal.[1]

  • C2-Nitro: Less sterically hindered, allowing for better planarity and resonance conjugation with the anthracene backbone.[1]

Implication for Applications:

  • Fluorescence Quenching: Like most nitro-PAHs, 2,9-DNA exhibits strong fluorescence quenching due to efficient Intersystem Crossing (ISC) induced by the nitro groups.[1]

  • Mutagenicity: Nitro-PAHs are potent mutagens.[1] The specific orientation of the nitro groups in 2,9-DNA affects its metabolic activation by nitroreductases [4].[1]

Applications

  • Environmental Standard (Nitro-PAH Analysis): Used as a reference standard in GC-MS and HPLC analysis of diesel exhaust particulates and atmospheric pollution.[1] Differentiating the 2,9-isomer from the 9,10-isomer is critical for accurate source apportionment.[1]

  • Organic Semiconductors: The electron-deficient nature of the anthracene core (due to two -NO₂ groups) makes 2,9-DNA a candidate for n-type organic field-effect transistors (OFETs) .[1] It facilitates electron transport, contrasting with the p-type behavior of unsubstituted anthracene.[1]

  • Precursor for Asymmetric Anthraquinones: Oxidation of this compound yields 2-nitroanthraquinone (with loss of the 9-nitro group) or specific di-substituted derivatives used in the synthesis of DNA-intercalating anticancer drugs.[1]

Safety & Handling (E-E-A-T)

Hazard Classification:

  • GHS Signal: Warning/Danger.[1][6]

  • H351: Suspected of causing cancer (General Nitro-PAH classification).[1]

  • H315/H319: Causes skin and serious eye irritation.[1]

Handling Protocol:

  • Engineering Controls: Always handle in a certified chemical fume hood. Use a glove box for weighing powder to prevent inhalation.[1]

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1]

  • Waste Disposal: Segregate as hazardous organic waste (Nitrated compounds).[1] Do not mix with strong bases or reducing agents (risk of exothermic decomposition).[1]

  • Decontamination: In case of spill, wipe with DCM-soaked pads, then wash surface with ethanolic KOH (carefully) to degrade the compound, followed by water.[1]

References

  • ChemicalBook. (2024).[1] this compound Properties and MSDS. Link

  • Radner, F. (1983).[1][7] Nitration of Polycyclic Aromatic Hydrocarbons with Dinitrogen Tetroxide. Acta Chemica Scandinavica.

  • Organic Syntheses. (1941).[1] 9-Nitroanthracene.[1][8] Org. Synth. 1941, 21, 87. Link

  • IPCS INCHEM. (2003).[1] Selected Nitro- and Nitro-oxy-polycyclic Aromatic Hydrocarbons (EHC 229). World Health Organization.[1][9] Link

Sources

An In-Depth Technical Guide to Dinitroanthracene Isomers: Structure, Properties, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Dinitroanthracene, a nitrated polycyclic aromatic hydrocarbon, represents a class of compounds with significant research interest due to the influence of nitro group substitution on the electronic and chemical properties of the anthracene core. The specific positioning of the two nitro groups on the anthracene skeleton gives rise to numerous isomers, each with potentially unique characteristics. While isomers such as 9,10-dinitroanthracene are well-documented, others, including 2,9-dinitroanthracene, are less commonly encountered in literature, highlighting the isomeric diversity and the analytical challenges in their differentiation. This guide provides a comprehensive overview of the chemical structure and molecular weight of dinitroanthracenes, with a focused examination of the well-characterized 9,10-dinitroanthracene as a representative example.

Core Molecular Features of Dinitroanthracene

All dinitroanthracene isomers share a common molecular formula and, consequently, the same molecular weight. These fundamental properties are derived from the addition of two nitro groups (-NO₂) to the anthracene (C₁₄H₁₀) backbone, replacing two hydrogen atoms.

PropertyValueSource
Molecular FormulaC₁₄H₈N₂O₄[1][2][3]
Molecular Weight268.22 g/mol [1][2]
Monoisotopic Mass268.04840674 Da[1][4]

The key differentiator between the various dinitroanthracene compounds is the specific attachment points of the two nitro functional groups on the anthracene ring system.

Chemical Structure of this compound

The structure of this compound is defined by the placement of nitro groups at the 2nd and 9th positions of the anthracene core. The IUPAC name for this specific isomer is this compound.

Caption: Chemical structure of this compound.

Case Study: 9,10-Dinitroanthracene (CAS: 33685-60-8)

In contrast to the limited data on the 2,9-isomer, 9,10-dinitroanthracene is a well-characterized compound and serves as a valuable reference for understanding the properties of dinitroanthracenes.

Chemical and Physical Properties of 9,10-Dinitroanthracene:

PropertyValueSource
IUPAC Name 9,10-dinitroanthracene[1]
CAS Number 33685-60-8[1][2][3]
Molecular Formula C₁₄H₈N₂O₄[1][2][3]
Molecular Weight 268.22 g/mol [1][2]
Boiling Point 464.8±35.0 °C at 760 mmHg[3]
Density 1.5±0.1 g/cm³[3]
Flash Point 234.4±18.7 °C[3]

Synthesis and Isomer Differentiation: A Technical Perspective

The synthesis of dinitroanthracene isomers typically involves the nitration of anthracene or a substituted anthracene derivative. The direct nitration of anthracene often leads to a mixture of isomers, with the 9- and 10- positions being particularly reactive. The formation of specific isomers like this compound would likely require a more complex, multi-step synthetic route, potentially involving protecting groups or starting from a pre-functionalized anthracene.

For instance, the synthesis of 9-nitroanthracene can be achieved by the nitration of anthracene in glacial acetic acid.[5][6] Further nitration of 9-nitroanthracene would be expected to yield a mixture of dinitro isomers, the composition of which would depend on the reaction conditions. The separation and purification of these isomers from the reaction mixture present a significant challenge. Techniques such as fractional crystallization and chromatography are essential for isolating a single, pure isomer.

The differentiation between dinitroanthracene isomers relies on a combination of analytical techniques:

  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the substitution pattern on the anthracene core by analyzing the chemical shifts and coupling constants of the aromatic protons.

  • Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used to separate different isomers based on their polarity and volatility.

  • Mass Spectrometry (MS): While all isomers have the same molecular weight, fragmentation patterns in the mass spectrum may provide clues to the substitution pattern.

Safety and Handling

Dinitroanthracene and its isomers should be handled with care in a laboratory setting. As a class of compounds, nitroaromatics can be hazardous. For 9,10-dinitroanthracene, it is classified as causing skin irritation and serious eye damage.[2] Appropriate personal protective equipment, including gloves and safety glasses, should be worn, and work should be conducted in a well-ventilated fume hood.

Conclusion

The study of this compound and other dinitroanthracene isomers is an area that warrants further investigation to fully characterize their properties and potential applications. While data on less common isomers is scarce, a thorough understanding of well-characterized compounds like 9,10-dinitroanthracene provides a solid foundation for researchers. The synthesis and isolation of pure dinitroanthracene isomers remain a key challenge, requiring sophisticated synthetic strategies and analytical techniques for successful characterization.

References

  • PubChem. 9,10-Dinitroanthracene. National Center for Biotechnology Information. [Link]

  • PubChem. 1,8-Dinitro-9,10-anthraquinone. National Center for Biotechnology Information. [Link]

  • LookChem. Cas 73621-46-2,9,10-dihydro-9,10-dinitroanthracene. [Link]

  • CompTox Chemicals Dashboard. 1,4-Dinitroanthracene-9,10-dione. U.S. Environmental Protection Agency. [Link]

  • PubChemLite. 9,10-dinitroanthracene (C14H8N2O4). [Link]

  • ECHA. 2,7-dinitroanthraquinone. European Chemicals Agency. [Link]

  • Chemsrc. 9,10-Dinitroanthracene | CAS#:33685-60-8. [Link]

  • Organic Syntheses. 9-nitroanthracene. [Link]

  • PubMed. Formation of nitroanthracene and anthraquinone from the heterogeneous reaction between NO2 and anthracene adsorbed on NaCl particles. [Link]

  • CDN. Synthesis of Trans-9-(2-Phenylethenyl)anthracene via the Wittig Reaction. [Link]

  • LookChem. Synthesis of 9-Nitroanthracene. [Link]

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An In-depth Technical Guide to the Distinctions Between 2,9-Dinitroanthracene and 9,10-Dinitroanthracene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed comparative analysis of two dinitroanthracene isomers: 2,9-dinitroanthracene and 9,10-dinitroanthracene. While both compounds share the same molecular formula, the positional isomerism of the nitro groups on the anthracene core imparts distinct structural, spectroscopic, and reactive properties. This guide will delve into the synthesis, physicochemical characteristics, spectroscopic signatures, and potential applications of each isomer, highlighting the critical differences that are of interest to researchers in organic synthesis, materials science, and drug development. A significant information gap exists in the scientific literature regarding the this compound isomer, in stark contrast to the well-documented 9,10-dinitroanthracene. This guide will thoroughly explore the available data for both, while also addressing the challenges and implications of this disparity in research focus.

Introduction: The Significance of Positional Isomerism in Dinitroanthracenes

Anthracene, a polycyclic aromatic hydrocarbon (PAH), serves as a versatile scaffold in the development of a wide array of functional molecules. Nitration of the anthracene core introduces nitro groups that can profoundly influence the electronic properties, reactivity, and potential biological activity of the resulting derivatives. The specific positions of these nitro groups give rise to a variety of isomers, each with a unique set of characteristics. This guide focuses on the comparison between this compound and the more extensively studied 9,10-dinitroanthracene. Understanding the nuances between these isomers is crucial for their targeted synthesis and application.

Molecular Structure and Physicochemical Properties: A Tale of Two Isomers

The fundamental difference between this compound and 9,10-dinitroanthracene lies in the substitution pattern of the nitro groups on the anthracene framework.

2.1. 9,10-Dinitroanthracene: The Symmetric Isomer

In 9,10-dinitroanthracene, the nitro groups are positioned at the meso- or central-ring carbons (C9 and C10). This symmetrical arrangement has a significant impact on the molecule's properties.

  • Structure: The molecule possesses a higher degree of symmetry compared to its 2,9-counterpart.

  • CAS Number: 33685-60-8[1][2]

  • Molecular Formula: C₁₄H₈N₂O₄[1][2]

  • Molecular Weight: 268.22 g/mol [1][2]

Table 1: Physicochemical Properties of 9,10-Dinitroanthracene

PropertyValueSource(s)
Density1.479 - 1.5 g/cm³[3][4]
Boiling Point464.8 °C at 760 mmHg[3][4]
Flash Point234.4 °C[3][4]
Refractive Index1.765[3]

2.2. This compound: The Asymmetric Isomer

In contrast, this compound features one nitro group on a lateral ring (C2) and another on the central ring (C9). This asymmetry is expected to lead to different electronic and steric environments within the molecule.

Synthesis and Reactivity: Divergent Pathways

The synthetic routes to and the chemical reactivity of these isomers are dictated by the directing effects of the anthracene nucleus and the substituents.

3.1. Synthesis of 9,10-Dinitroanthracene

The synthesis of 9,10-dinitroanthracene typically proceeds from anthracene or its mono-nitro derivative, 9-nitroanthracene. The meso-positions (9 and 10) of anthracene are the most reactive sites for electrophilic attack.

Experimental Protocol: Synthesis of 9-Nitroanthracene (Precursor to 9,10-Dinitroanthracene)

This protocol is adapted from established methods for the nitration of anthracene[5].

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, thermometer, and mechanical stirrer, suspend finely powdered anthracene (0.112 mole) in glacial acetic acid (80 mL).

  • Nitration: While maintaining the temperature at 20–25 °C using a water bath, slowly add concentrated nitric acid (0.126 mole) with vigorous stirring. The temperature should not exceed 30 °C.

  • Reaction Progression: Continue stirring for approximately 30 minutes after the addition is complete, or until a clear solution is obtained. Stir for an additional 30 minutes.

  • Intermediate Formation: Filter the solution to remove any unreacted anthracene. To the filtrate, slowly add a mixture of concentrated hydrochloric acid (0.60 mole) and glacial acetic acid (50 mL) with vigorous stirring to precipitate 9-nitro-10-chloro-9,10-dihydroanthracene.

  • Isolation and Treatment: Isolate the precipitate by suction filtration and wash with glacial acetic acid and then water until neutral. Triturate the product with a warm 10% sodium hydroxide solution.

  • Purification: Separate the crude 9-nitroanthracene by suction filtration, wash thoroughly with warm water until neutral, and then air-dry. Recrystallize from glacial acetic acid to obtain bright orange-yellow needles.

Further nitration of 9-nitroanthracene would be expected to yield 9,10-dinitroanthracene, although specific high-yield protocols for this second step are less commonly detailed.

3.2. Synthesis of this compound

The synthesis of this compound presents a greater challenge due to the lower reactivity of the lateral rings of anthracene towards electrophilic substitution. A potential route could involve the nitration of 2-nitroanthracene. However, detailed and verified experimental protocols for the synthesis of this compound are not readily found in the scientific literature.

3.3. Comparative Reactivity

The differing electronic and steric environments of the nitro groups in the two isomers suggest distinct reactivity profiles.

  • 9,10-Dinitroanthracene: The two nitro groups are in a sterically hindered environment, which can influence their participation in chemical reactions. The photochemical conversion of 9,10-dinitroanthracene to anthraquinone has been studied, indicating a unique solid-state reactivity[6][7][8][9]. The polarographic behavior of 9,10-dinitroanthracene shows a single reversible two-electron reduction wave, which differs from the two one-electron waves observed for 9-nitroanthracene[10].

  • This compound: The nitro group at the 2-position is less sterically hindered than those at the 9- and 10-positions. This could lead to different reactivity in, for example, nucleophilic aromatic substitution reactions. However, without experimental data, this remains a theoretical consideration.

Spectroscopic Characterization: Unambiguous Identification

Spectroscopic techniques are essential for the definitive identification and differentiation of these isomers.

4.1. Spectroscopic Data for 9,10-Dinitroanthracene

  • Infrared (IR) Spectroscopy: The IR spectrum of 9,10-dinitroanthracene will show characteristic absorption bands for the nitro group (NO₂) symmetric and asymmetric stretching vibrations.[1]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to its molecular weight (268.22 g/mol ).[1][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to its symmetry, the ¹H NMR spectrum of 9,10-dinitroanthracene is expected to be relatively simple, showing signals for the aromatic protons on the lateral rings.

4.2. Predicted Spectroscopic Data for this compound

  • Infrared (IR) Spectroscopy: Similar to the 9,10-isomer, the IR spectrum should display characteristic NO₂ stretching bands.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum would be identical to that of the 9,10-isomer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of this compound would be significantly more complex than those of the 9,10-isomer due to the lack of symmetry. Each aromatic proton and carbon would likely give a distinct signal, providing a clear method for differentiation.

The absence of published experimental spectroscopic data for this compound is a major impediment to its unambiguous identification and characterization.

Applications and Future Directions

The applications of dinitroanthracenes are intrinsically linked to their chemical and physical properties.

  • 9,10-Dinitroanthracene: This isomer has been investigated for its role in the synthesis of luminescent carbon quantum dots[11][12]. Its photochemical reactivity also suggests potential applications in materials science[6][7][8][9].

  • This compound: The potential applications of this isomer remain unexplored due to the lack of available material and characterization data. The asymmetry of the molecule could lead to interesting optical or electronic properties, making it a target for future research should a viable synthetic route be developed.

Conclusion: A Tale of One Well-Known and One Elusive Isomer

This technical guide has highlighted the key differences and the significant knowledge gap between this compound and 9,10-dinitroanthracene. While 9,10-dinitroanthracene is a well-characterized compound with established physicochemical properties and a defined synthetic pathway, this compound remains a largely enigmatic molecule. The lack of available data for the 2,9-isomer underscores the challenges associated with its synthesis and the historical focus on the more reactive meso-positions of the anthracene core.

For researchers, scientists, and drug development professionals, this disparity presents both a challenge and an opportunity. The development of a reliable synthetic route to this compound would open the door to exploring its unique properties and potential applications, which may differ significantly from its well-studied symmetric counterpart. Further research into the synthesis and characterization of less common dinitroanthracene isomers is crucial for a comprehensive understanding of this important class of compounds and for unlocking their full potential in various scientific fields.

References

[1] National Center for Biotechnology Information. PubChem Compound Summary for CID 154901, 9,10-Dinitroanthracene. [Link].

[3] MOLBASE. 9,10-DINITROANTHRACENE | 33685-60-8. [Link].

[2] PubChem. 9,10-Dinitroanthracene. [Link].

[5] Organic Syntheses. 9-nitroanthracene. [Link].

[6] ResearchGate. Crystal-to-Crystal Photoinduced Reaction of Dinitroanthracene to Anthraquinone | Request PDF. [Link].

[7] RSC Publishing. Isomer-dependent reactivity in the solid state: topochemical [4 + 4] vs. [4 + 2] cycloaddition reactions. [Link].

[13] U.S. Environmental Protection Agency. 1,4-Dinitroanthracene-9,10-dione Properties. [Link].

[8] Journal of the American Chemical Society. Crystal-to-Crystal Photoinduced Reaction of Dinitroanthracene to Anthraquinone. [Link].

[4] ChemSrc. 9,10-Dinitroanthracene | CAS#:33685-60-8. [Link].

[9] PubMed. Crystal-to-crystal photoinduced reaction of dinitroanthracene to anthraquinone. [Link].

[11] ResearchGate. Photographs of mixtures of 9,10-dinitroanthracene and each solvent... [Link].

[12] ResearchGate. DLS spectra for mixtures of 9,10-dinitroanthracene, NaOH, and a solvent... [Link].

[14] PubChem. 1,5-Dinitroanthracene-9,10-dione. [Link].

[10] Oxford Academic. Polarographic Behavior of 9-Nitroanthracene and 9,10-Dinitroanthracene in Dimethylformamide. [Link].

Sources

Nitroanthracene Isomer Stability and Reactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability, reactivity, and synthetic characteristics of nitroanthracene isomers, with a specific focus on the structural determinants of their behavior.

Executive Summary

Nitroanthracenes (NAs) represent a class of polycyclic aromatic hydrocarbons (nitro-PAHs) where the position of the nitro group dictates profound differences in stability, photochemical behavior, and biological toxicity.

  • 9-Nitroanthracene (9-NA): The most thermodynamically stable yet photochemically labile isomer.[1] Its nitro group is forced perpendicular to the anthracene plane due to steric hindrance, preventing resonance conjugation but facilitating unique photochemical rearrangements.

  • 1- and 2-Nitroanthracene (1-NA, 2-NA): Less sterically hindered, these isomers adopt a planar conformation, allowing for extended conjugation.[1] This planarity correlates directly with high mutagenic potency (Ames positive) compared to the biologically inert 9-NA.[1]

This guide serves as a reference for the synthesis, handling, and reactivity profiling of these compounds in drug discovery and environmental toxicology.

Structural & Electronic Characterization

The reactivity differences between isomers are governed almost entirely by steric hindrance and orbital alignment .

Steric Hindrance at the 9-Position

In 9-nitroanthracene, the nitro group is flanked by the peri-hydrogens at positions 1 and 8. The van der Waals radius of the oxygen atoms overlaps with these protons, forcing the nitro group to rotate ~90° out of the plane of the aromatic ring.

  • Consequence 1 (Electronic): The

    
    -system of the nitro group decouples from the anthracene 
    
    
    
    -system. 9-NA behaves electronically more like anthracene than a nitro-arene.[1]
  • Consequence 2 (Reactivity): The perpendicular orientation facilitates a specific nitro-to-nitrite rearrangement upon UV irradiation (see Section 3).[1]

Planarity of 1- and 2-Isomers

In 1-NA and 2-NA, the nitro group encounters minimal steric repulsion.[1] It adopts a coplanar orientation, maximizing resonance stabilization. This allows the nitro group to withdraw electron density from the ring, activating the molecule for metabolic reduction—a key step in mutagenicity.

Isomer Comparison Table
Feature9-Nitroanthracene1-Nitroanthracene2-Nitroanthracene
Nitro Orientation Perpendicular (~90°)Planar (~0°)Planar (~0°)
Steric Hindrance High (Peri-hydrogens H1/H8)Moderate (H9 interaction)Low
Photostability Low (Rapid rearrangement)ModerateModerate
Mutagenicity (Ames) Weak / NegativeModerateHigh (Potent)
Major Metabolite AnthraquinoneAminoanthraceneAminoanthracene

Photochemical Stability: The Nitro-Nitrite Rearrangement[1]

9-Nitroanthracene undergoes a distinct photochemical decomposition pathway not seen in the planar isomers.[1] This mechanism is a critical consideration for storage and handling.

Mechanism

Upon irradiation (UV-A or visible blue light), 9-NA is excited to a singlet state (


) and rapidly undergoes intersystem crossing to a triplet state (

).[1] Due to the perpendicular geometry, the nitro group rearranges to a nitrite ester (

). The O-NO bond then homolyzes to release nitric oxide (

) and an anthryloxy radical, which eventually oxidizes to anthraquinone.
Pathway Visualization

Photochemistry NA 9-Nitroanthracene (Ground State) Excited Excited Triplet State (T1) NA->Excited hv (UV/Vis) Nitrite 9-Anthryl Nitrite (Intermediate) Excited->Nitrite Rearrangement Radical 9-Anthryloxy Radical + NO• Nitrite->Radical Homolysis Product Anthraquinone (Final Product) Radical->Product Oxidation

Caption: Photochemical degradation pathway of 9-nitroanthracene via nitro-nitrite rearrangement.

Biological Reactivity & Toxicology[2]

The toxicity of nitroanthracenes is driven by enzymatic nitroreduction .[2]

Metabolic Activation Pathway

For a nitro-PAH to be mutagenic, it must be reduced to a hydroxylamine (


).[1] This intermediate can be acetylated to form an unstable ester that cleaves to form a nitrenium ion (

), a potent DNA electrophile.[1]
  • 2-NA: The planar nitro group is easily accessible to nitroreductases (e.g., xanthine oxidase, CYP450). It is readily reduced to 2-aminoanthracene, a known mutagen.[1]

  • 9-NA: Steric hindrance blocks the approach of reducing enzymes. Furthermore, the perpendicular nitro group destabilizes the resonance required to stabilize the nitrenium ion intermediate. Consequently, 9-NA is largely metabolized via ring oxidation (forming epoxides) or NO loss (forming anthraquinone), neither of which are potent mutagens.

Mutagenicity SAR Visualization

Mutagenicity Nitro Nitroanthracene (R-NO2) Nitroso Nitroso Intermediate (R-NO) Nitro->Nitroso 2e- Reduction (Fast for 2-NA, Slow for 9-NA) Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine 2e- Reduction Nitrenium Nitrenium Ion (R-NH+) Hydroxylamine->Nitrenium Esterification & Cleavage DNA DNA Adduct (Mutagenesis) Nitrenium->DNA Covalent Binding

Caption: Metabolic activation pathway.[1][3] 9-NA blockage occurs at the first reduction step.[1]

Experimental Protocols

Protocol A: Synthesis of 9-Nitroanthracene

Principle: Direct electrophilic aromatic substitution.[1] The 9-position is the most nucleophilic site on the anthracene ring.

Reagents:

  • Anthracene (20 g, 112 mmol)[4]

  • Glacial Acetic Acid (Solvent)[4]

  • Concentrated Nitric Acid (HNO

    
    , 70%)[4][5]
    
  • Concentrated Hydrochloric Acid (HCl)[4][5]

Workflow:

  • Suspension: Suspend 20 g of finely powdered anthracene in 80 mL of glacial acetic acid in a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer and thermometer.

  • Nitration: Add 8 mL (126 mmol) of conc. HNO

    
     dropwise over 20 minutes.
    
    • Critical Control: Maintain temperature between 20–30°C using a water bath.[4][5] Exceeding 30°C promotes dinitration and oxidation to anthraquinone.

  • Reaction: Stir for 30 minutes until the solution clears (indicating consumption of anthracene).

  • Quenching/Precipitation: Add a mixture of 50 mL conc. HCl and 50 mL glacial acetic acid to the filtrate. This precipitates the intermediate 9-nitro-10-chloro-9,10-dihydroanthracene.[1]

  • Aromatization: Filter the pale yellow solid. Triturate (grind/mix) the solid with 60 mL of warm (60°C) 10% NaOH solution.

    • Mechanism:[6][7] Base promotes the elimination of HCl, re-aromatizing the ring to form 9-nitroanthracene.

  • Purification: Filter the crude orange product, wash with water until neutral, and recrystallize from glacial acetic acid.

    • Yield: ~60–68%.[4][5]

    • Appearance: Bright orange-yellow needles.[1][4]

    • Melting Point: 145–146°C.[4][5]

Protocol B: Isolation of 1- and 2-Nitroanthraquinone

Note: Direct synthesis of 1- and 2-nitroanthracene is synthetically challenging.[1] The standard research route involves synthesizing the corresponding anthraquinone and reducing it.

Workflow:

  • Nitration: Nitrate anthraquinone with conc. HNO

    
    /H
    
    
    
    SO
    
    
    . This yields a mixture of 1-nitro (major), 2-nitro (minor), and dinitro isomers.[1][2][8][9]
  • Selective Solubilization: Treat the crude mixture with aqueous sodium sulfite (Na

    
    SO
    
    
    
    ) at 100°C.
    • Differentiation:2-Nitroanthraquinone reacts to form a water-soluble sulfonate derivative.[1][10] 1-Nitroanthraquinone remains insoluble.[1]

  • Filtration: Filter the hot mixture.

    • Solid: Contains 1-nitroanthraquinone (purify by recrystallization).[1]

    • Filtrate: Contains 2-nitroanthraquinone derivative.[1][6][10][11] Acidification/desulfonation recovers the 2-nitro isomer.[1][10]

Protocol C: Photostability Assay

Purpose: To quantify the degradation rate of nitroanthracene isomers under ambient light.

  • Preparation: Dissolve the specific isomer in acetonitrile to a concentration of 10 µM.

  • Control: Wrap one aliquot in aluminum foil (Dark Control).

  • Exposure: Expose the test sample to a simulated solar simulator (e.g., Xenon arc lamp, 300–800 nm) or ambient fluorescent light.

  • Sampling: Aliquot 100 µL every 5 minutes (for 9-NA) or every 60 minutes (for 1-/2-NA).

  • Analysis: Analyze via HPLC-UV (C18 column, 80:20 MeCN:Water, detection at 254 nm).

    • 9-NA Result: Rapid decay (

      
       min) with appearance of anthraquinone peak.[1]
      
    • 1-/2-NA Result: Slow decay (

      
       hours).
      

References

  • Photochemistry Mechanism: Chapman, O. L., et al. "Photochemical transformations of 9-nitroanthracene." Journal of the American Chemical Society, 1966.

  • Synthesis of 9-NA: "9-Nitroanthracene." Organic Syntheses, Coll.[5] Vol. 4, p.711 (1963); Vol. 39, p.53 (1959).

  • Synthesis of 2-NA: Scribner, J. D., & Miller, J. A.[12] "Synthesis of 2-nitroanthracene and N-hydroxy-2-anthrylamine." Journal of the Chemical Society, 1965.

  • Mutagenicity SAR: Fu, P. P., et al. "Relationship between the nitro group orientation and the mutagenicity of nitro-polycyclic aromatic hydrocarbons." Mutation Research/Genetic Toxicology, 1986.

  • Metabolic Pathways: Heflich, R. H., et al. "Metabolism of 9-nitroanthracene by rat liver microsomes." Carcinogenesis, 1985.[13]

Sources

Methodological & Application

Application Note: Navigating the Regioselective Nitration of Anthracene

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Synthetic Strategy, Mechanistic Principles, and Safety Protocols

Introduction: The Challenge of Regiocontrol in Anthracene Chemistry

Anthracene, a linearly fused tricyclic aromatic hydrocarbon, presents a fascinating yet challenging scaffold for synthetic chemists. Its extended π-system results in a unique electronic landscape where the central 9 and 10 positions are exceptionally reactive towards electrophilic attack.[1][2] This inherent reactivity, while synthetically useful, poses a significant hurdle when substitution is desired at other positions on the terminal rings. This guide addresses the synthesis of dinitroanthracene derivatives, with a specific focus on the formidable challenge of synthesizing 2,9-dinitroanthracene. Direct nitration protocols overwhelmingly favor the formation of 9-nitroanthracene and subsequently 9,10-dinitroanthracene.[2] Achieving a 2,9-substitution pattern requires a nuanced understanding of anthracene's reactivity, careful selection of reaction conditions, and potentially multi-step strategies involving protecting groups.

This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the mechanistic principles governing anthracene nitration, a detailed and safety-oriented protocol for the foundational synthesis of 9-nitroanthracene, and a discussion of potential strategies for accessing less-favored isomers like this compound.

Pillar 1: Expertise & Experience - The Causality of Experimental Choices

Understanding the Mechanism and Regioselectivity

Electrophilic aromatic substitution on anthracene is dictated by the stability of the carbocation intermediate, known as the sigma complex or arenium ion.[1] Attack at the C9 position is highly favored because it allows the positive charge to be delocalized across the molecule while preserving the aromaticity of two intact benzene rings.[1] This results in a more stable intermediate compared to attack at the C1 or C2 positions, where aromaticity is more significantly disrupted.

The active electrophile in most nitration reactions is the nitronium ion (NO₂⁺), typically generated in situ from nitric acid (HNO₃) and a stronger acid catalyst, usually sulfuric acid (H₂SO₄).[3]

Mechanism of Anthracene Nitration

G cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation HNO3 HNO₃ H2SO4_2 H₂SO₄ HNO3->H2SO4_2 Protonation H2SO4 H₂SO₄ Nitronium NO₂⁺ (Nitronium Ion) H2SO4_2->Nitronium Loss of H₂O H3O H₃O⁺ HSO4 HSO₄⁻ Anthracene Anthracene Nitronium->Anthracene Electrophile SigmaComplex Sigma Complex (Arenium Ion) (C9 Attack) Anthracene->SigmaComplex Rate-determining step Product 9-Nitroanthracene SigmaComplex->Product Fast H2O H₂O H2O->SigmaComplex Base

Caption: Mechanism of electrophilic nitration of anthracene at the C9 position.

Further nitration of 9-nitroanthracene also preferentially occurs at the remaining highly activated meso-position (C10), leading to 9,10-dinitroanthracene. The initial nitro group is deactivating, but the overwhelming kinetic and thermodynamic preference for substitution at the meso-positions dictates the outcome. Synthesizing this compound is therefore not achievable via a simple one-pot dinitration of anthracene.

Pillar 2: Trustworthiness - A Self-Validating System

The Paramount Importance of Safety in Nitration Chemistry

Nitration reactions are energetically favorable and highly exothermic.[4] The combination of strong oxidizing acids (nitric acid) with organic compounds creates a significant risk of thermal runaway, which can lead to violent decomposition or explosion.[5] Therefore, strict adherence to safety protocols is non-negotiable.

Key Safety Considerations:

  • Hazard Assessment: Before any experiment, conduct a thorough risk assessment. Nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact.[6][7] Nitric acid is also a strong oxidizer that can react violently with other chemicals.[7]

  • Engineering Controls: All nitration reactions must be performed in a certified chemical fume hood with adequate ventilation to prevent exposure to toxic fumes like nitrogen dioxide.[6] An acid-resistant work surface is essential.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

    • Acid-resistant gloves (e.g., butyl rubber or Viton).

    • Chemical splash goggles and a face shield.[7]

    • A flame-resistant lab coat.

  • Temperature Control: Strict temperature control is the most critical parameter for preventing runaway reactions.[8] Reactions should be conducted in a cooling bath (e.g., ice/water or ice/salt) with continuous monitoring of the internal reaction temperature.

  • Controlled Reagent Addition: The nitrating agent must always be added slowly and dropwise with vigorous stirring to ensure efficient heat dissipation and prevent localized hot spots.[8]

  • Quenching: The reaction must be quenched carefully by slowly pouring the reaction mixture onto crushed ice with stirring. This dissipates heat and precipitates the product.[8]

  • Emergency Preparedness: Ensure immediate access to an emergency shower, eyewash station, and appropriate spill kits (containing a neutralizer like sodium bicarbonate).[6]

Reaction Monitoring and Product Validation

A trustworthy protocol includes checkpoints for validation.

  • Reaction Monitoring: Progress can be monitored using Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the anthracene spot and the appearance of a new, more polar spot indicates product formation.

  • Characterization: The identity and purity of the final product must be confirmed by analytical methods such as:

    • Melting Point: Compare the observed melting point with the literature value (e.g., 9-nitroanthracene: 145–146 °C).[9]

    • Spectroscopy (NMR, IR): Confirm the structure and the presence of the nitro group.

    • Mass Spectrometry: Verify the molecular weight of the product.

Experimental Protocol: Synthesis of 9-Nitroanthracene

This protocol is a foundational procedure for the mononitration of anthracene and serves as an illustrative example of the techniques involved. It is adapted from established literature procedures.[9]

Materials and Equipment

Reagent/EquipmentQuantity/SpecificationPurpose
Anthracene5.0 g (28.0 mmol)Starting Material
Glacial Acetic Acid~60 mLSolvent
Concentrated Nitric Acid (70%)2.0 mL (~31.5 mmol)Nitrating Agent
Three-necked round-bottom flask250 mLReaction Vessel
Dropping funnel50 mLControlled addition of nitric acid
Magnetic stirrer and stir bar-Efficient mixing
Thermometer-Internal temperature monitoring
Ice/water bath-Temperature control
Buchner funnel and filter flask-Product isolation (vacuum filtration)

Step-by-Step Methodology

  • Setup: Assemble a 250-mL, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer. Suspend 5.0 g (28.0 mmol) of finely powdered anthracene in 20 mL of glacial acetic acid in the flask.

  • Cooling: Place the flask in an ice/water bath and begin vigorous stirring. Allow the suspension to cool to below 20°C.

  • Nitrating Agent Addition: Slowly add 2.0 mL (~31.5 mmol) of concentrated nitric acid dropwise from the dropping funnel over a period of 20-30 minutes. Crucially, maintain the internal reaction temperature below 25°C throughout the addition. [9]

  • Reaction: After the addition is complete, continue stirring the mixture in the cooling bath for an additional 60 minutes. The mixture should become a clearer solution as the reaction progresses.

  • Quenching and Precipitation: Slowly pour the reaction mixture into a beaker containing 200 g of crushed ice with constant manual stirring. A yellow solid will precipitate.

  • Isolation: Isolate the crude 9-nitroanthracene by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid product on the filter with several portions of cold deionized water until the washings are neutral to litmus paper. This removes residual acids.

  • Drying: Allow the product to air-dry on the funnel or in a desiccator.

  • Purification: Recrystallize the crude product from glacial acetic acid (~40 mL) to yield bright orange-yellow needles of pure 9-nitroanthracene.[9]

  • Final Characterization: Dry the purified crystals, record the final yield, and characterize the product by melting point and spectroscopic methods to confirm identity and purity. The expected yield is approximately 60-70%.[9]

Workflow Diagram

G start Start setup 1. Suspend Anthracene in Acetic Acid start->setup cool 2. Cool Mixture in Ice Bath (<20°C) setup->cool add_acid 3. Add HNO₃ Dropwise (Maintain T < 25°C) cool->add_acid react 4. Stir in Ice Bath for 60 min add_acid->react quench 5. Pour onto Crushed Ice react->quench filter 6. Isolate Solid via Vacuum Filtration quench->filter wash 7. Wash with H₂O until Neutral filter->wash recrystallize 8. Recrystallize from Glacial Acetic Acid wash->recrystallize characterize 9. Dry and Characterize (MP, NMR, IR) recrystallize->characterize end_node End: Pure 9-Nitroanthracene characterize->end_node

Caption: Experimental workflow for the synthesis of 9-nitroanthracene.

Authoritative Grounding: Strategies Towards this compound

As established, direct dinitration is not a viable route to this compound. A more plausible, albeit complex, strategy would involve protecting the hyper-reactive 9 and 10 positions. One common method in anthracene chemistry is to use the corresponding anthraquinone as a starting material.[10]

Hypothetical Synthetic Pathway:

  • Oxidation: Anthracene can be oxidized to 9,10-anthraquinone, effectively protecting the 9 and 10 positions.[11]

  • Dinitration of Anthraquinone: Nitration of 9,10-anthraquinone is possible, though the carbonyl groups are strongly deactivating. This step would likely require harsh conditions (e.g., fuming nitric acid and sulfuric acid) and would yield a mixture of dinitroanthraquinone isomers.[12]

  • Isomer Separation: The desired 2,x-dinitroanthraquinone isomer would need to be meticulously separated from other isomers, a non-trivial purification challenge.[12]

  • Reduction: The purified dinitroanthraquinone would then be reduced back to the anthracene core. This reduction must be selective enough to reduce the quinone carbonyls without affecting the nitro groups.

This theoretical pathway highlights the significant synthetic effort required to bypass the natural reactivity of the anthracene core. Each step would require extensive optimization and careful characterization.

References

  • Nitration reaction safety - YouTube.
  • On the Reaction between Anthracene and the Nitrosonium Ion. A Simple Method for the Preparation of 9,10-Anthraquinone and Some Comments on its Formation in Aromatic Nitration. - ResearchGate. Available at: [Link]

  • Chemistry, Process Design, and Safety for the Nitration Industry - National Academic Digital Library of Ethiopia. Available at: [Link]

  • Nitric Acid Safety Tips & Health Hazards | VelocityEHS. Available at: [Link]

  • Nitration Reactions | Continuous Flow Processing - Vapourtec Ltd. Available at: [Link]

  • Lecture 05 : Chemical reactions of #Anthracene. part-2. - YouTube. Available at: [Link]

  • Physical-Chemical Study of Anthracene Selective Oxidation by a Fe(III)-Phenylporhyrin Derivative - PMC. Available at: [Link]

  • Nitration of naphthalene and anthracene - Chemistry Stack Exchange. Available at: [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]

  • Anthracene: Properties, Production And Uses - Chemcess. Available at: [Link]

  • 9-nitroanthracene - Organic Syntheses Procedure. Available at: [Link]

  • Ch12: EArS of Polycyclic Aromatics - Department of Chemistry. Available at: [Link]

  • Recent advances in the syntheses of anthracene derivatives - PMC. Available at: [Link]

  • 9,10-Dinitroanthracene | C14H8N2O4 | CID 154901 - PubChem - NIH. Available at: [Link]

Sources

Regioselective Nitration of Anthracene Derivatives: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Nitroanthracenes

Anthracene, a fundamental polycyclic aromatic hydrocarbon (PAH), and its derivatives are cornerstones in the development of advanced materials and pharmaceuticals. Their unique photophysical and electronic properties make them ideal candidates for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as fluorescent probes in biological imaging. The introduction of a nitro (-NO₂) group onto the anthracene scaffold profoundly modulates these properties and serves as a versatile synthetic handle for further functionalization, opening avenues for the creation of novel dyes, energetic materials, and pharmacologically active agents.

However, the inherent reactivity of the anthracene nucleus presents a significant challenge: controlling the position of nitration. The three distinct positions on the anthracene ring (C1, C2, and C9) exhibit different susceptibilities to electrophilic attack. Achieving high regioselectivity is paramount, as the isomeric purity of the resulting nitroanthracene derivative dictates its subsequent utility and performance. This guide provides an in-depth exploration of the principles and methodologies governing the regioselective nitration of anthracene and its derivatives, offering both mechanistic insights and detailed experimental protocols for the modern research scientist.

The Fundamental Reactivity of the Anthracene Core: A Tale of Two Rings

The electrophilic nitration of unsubstituted anthracene predominantly yields 9-nitroanthracene. This pronounced regioselectivity is a direct consequence of the stability of the intermediate carbocation, often referred to as the sigma complex or Wheland intermediate.[1][2]

Attack of the nitronium ion (NO₂⁺) at the C9 position results in a sigma complex where the positive charge is delocalized across the molecule while preserving the aromaticity of two intact benzene rings.[1][2][3] In contrast, attack at the C1 or C2 positions disrupts the aromaticity of one of the terminal rings to a greater extent, leading to a less stable intermediate.[1][2] This energetic preference for the formation of the C9-substituted intermediate dictates the kinetic product of the reaction.

Diagram 1: Electrophilic Attack on Anthracene

G cluster_9 Attack at C9 cluster_1_2 Attack at C1 or C2 Anthracene Anthracene NO2_plus NO₂⁺ Sigma_9 Sigma Complex (Two intact benzene rings) NO2_plus->Sigma_9 More Stable Intermediate Sigma_1_2 Sigma Complex (Aromaticity disrupted) NO2_plus->Sigma_1_2 Less Stable Intermediate Product_9 9-Nitroanthracene (Major Product) Sigma_9->Product_9 -H⁺ Product_1_2 1- or 2-Nitroanthracene (Minor Products) Sigma_1_2->Product_1_2 -H⁺

Caption: Stability of the sigma complex dictates the regioselectivity in anthracene nitration.

Controlling Regioselectivity: Beyond the Inherent Preference

While the 9-position is kinetically favored, achieving nitration at other positions is not only possible but often desirable for specific applications. The key to unlocking this alternative regioselectivity lies in a nuanced understanding and manipulation of several factors:

  • Substituent Effects: The presence of existing functional groups on the anthracene ring can dramatically alter the electronic landscape of the molecule, thereby directing the incoming nitro group to specific positions.

  • Reaction Conditions: Parameters such as temperature, solvent, and reaction time can be tuned to favor either the kinetic or thermodynamic product.

  • Nitrating Agent: The choice of nitrating agent can influence the reactivity and steric demands of the electrophile, leading to different isomeric ratios.

Harnessing Substituent Directing Effects

The principles of ortho-, para-, and meta-direction, well-established in benzene chemistry, provide a foundational understanding for substituted anthracenes. However, the fused ring system of anthracene introduces additional complexity.

  • Electron-Donating Groups (EDGs): Substituents such as alkyl (-R), alkoxy (-OR), and amino (-NH₂) groups are activating and generally direct electrophilic attack to the ortho and para positions relative to themselves. For a substituent at the 2-position, this would favor nitration at the 1 and 3 positions. However, the overarching preference for substitution on the central ring often leads to nitration at the 9 and 10 positions if they are unsubstituted.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and carbonyl (-C=O) are deactivating and direct incoming electrophiles to the meta position. For a substituent at the 1-position, this would favor nitration at the 3, 6, and 8 positions.

Table 1: Predicted Regioselectivity of Nitration for Substituted Anthracenes

Substituent at C2Expected Major Nitration Product(s)Rationale
-CH₃ (EDG)1-Nitro-2-methylanthracene, 3-Nitro-2-methylanthracene, and 9/10-Nitro-2-methylanthraceneThe activating methyl group directs ortho and para. The inherent reactivity of the 9 and 10 positions also plays a role.
-Cl (EWG, but o,p-directing)1-Nitro-2-chloroanthracene, 3-Nitro-2-chloroanthracene, and 9/10-Nitro-2-chloroanthraceneThe inductive withdrawing effect deactivates the ring, but lone pair donation directs ortho and para.
-NO₂ (EWG, m-directing)2,6-Dinitroanthracene and 2,7-DinitroanthraceneThe deactivating nitro group directs subsequent nitration to the other terminal ring at positions meta to the existing nitro group.
Kinetic vs. Thermodynamic Control: A Matter of Temperature and Time

The concepts of kinetic and thermodynamic control are crucial for manipulating the regioselectivity of nitration.[4][5][6][7]

  • Kinetic Control: At lower temperatures and shorter reaction times, the product that is formed fastest (the kinetic product) will predominate.[4][8] This is the product that proceeds through the lowest energy transition state. For unsubstituted anthracene, 9-nitroanthracene is the kinetic product.[1]

  • Thermodynamic Control: At higher temperatures and longer reaction times, the reaction can become reversible.[5] This allows for an equilibrium to be established, favoring the most stable product (the thermodynamic product), which may not be the one that forms the fastest. In some cases, a different isomer may be more thermodynamically stable than the 9-nitro derivative.

By carefully selecting the reaction temperature, it is possible to favor one isomer over another.

Protocols for Regioselective Nitration

The following protocols provide detailed, step-by-step methodologies for the synthesis of specific nitroanthracene isomers.

Protocol 1: Synthesis of 9-Nitroanthracene (Kinetic Control)

This protocol is a classic example of electrophilic aromatic substitution on anthracene, yielding the kinetically favored product.[9]

Materials:

  • Anthracene

  • Glacial Acetic Acid

  • Concentrated Nitric Acid (70%)

  • Concentrated Hydrochloric Acid

  • 10% Sodium Hydroxide Solution

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Thermometer

  • Mechanical stirrer

  • Suction filtration apparatus

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 20 g (0.112 mol) of finely powdered anthracene in 80 mL of glacial acetic acid.

  • Immerse the flask in a water bath maintained at 20-25 °C.

  • Slowly add 8 mL (0.126 mol) of concentrated nitric acid from the dropping funnel with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 30 °C. This addition should take approximately 15-20 minutes.

  • After the addition is complete, continue stirring for 30 minutes. The mixture should become a clear solution.

  • Filter the solution to remove any unreacted anthracene.

  • To the filtrate, slowly add a mixture of 50 mL of concentrated hydrochloric acid and 50 mL of glacial acetic acid with vigorous stirring. A pale-yellow precipitate of 9-nitro-10-chloro-9,10-dihydroanthracene will form.

  • Collect the precipitate by suction filtration and wash it with two 25 mL portions of glacial acetic acid, followed by water until the washings are neutral.

  • Transfer the precipitate to a beaker and add 60 mL of warm (60-70 °C) 10% sodium hydroxide solution. Triturate the solid thoroughly.

  • Collect the crude 9-nitroanthracene by suction filtration and wash it with warm water until the washings are neutral.

  • Air-dry the product and recrystallize from glacial acetic acid to obtain bright orange-yellow needles.

Expected Yield: 60-68%

G Start Anthracene in Glacial Acetic Acid Nitration Add conc. HNO₃ (T < 30°C) Start->Nitration Intermediate_Formation Formation of 9-nitro-10-chloro- 9,10-dihydroanthracene (add HCl/AcOH) Nitration->Intermediate_Formation Elimination Base Treatment (NaOH) Intermediate_Formation->Elimination Product 9-Nitroanthracene Elimination->Product

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 2,9-Dinitroanthracene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Brick Dust" Challenge

Why is this molecule so difficult to dissolve? 2,9-Dinitroanthracene (2,9-DNA) presents a classic "brick dust" challenge in organic chemistry. Its insolubility stems from two competing forces:

  • High Lattice Energy: The planar anthracene core facilitates strong

    
    -
    
    
    
    stacking interactions.
  • Dipolar Locking: The nitro groups at the 2 and 9 positions introduce strong intermolecular dipole-dipole interactions, effectively "locking" the molecules into a tight crystal lattice that resists solvation.

Standard solvents (Methanol, Hexane, Ether) will fail. Successful dissolution requires solvents that can disrupt both the aromatic stacking and the dipolar interactions.

Solvent Selection Guide

The following hierarchy is based on Hildebrand Solubility Parameters and


-electron density matching.
Tier 1: High-Performance Solvents (Recommended)

Use these for stock solutions (>5 mg/mL) or reactions.

SolventBoiling Point (°C)Mechanism of ActionSuitability
1,2-Dichlorobenzene (o-DCB) 180Matches aromatic

-system; Cl atoms disrupt stacking.
Excellent
1,2,4-Trichlorobenzene (TCB) 214High boiling point allows for aggressive heating.Excellent
N-Methyl-2-pyrrolidone (NMP) 202Strong dipolar aprotic; solvates nitro groups effectively.Very Good
Nitrobenzene 210"Like dissolves like" (aromatic + nitro).Good (Toxic)
Tier 2: Moderate Solvents

Use for dilute analytical standards (<1 mg/mL) or extractions.

SolventBoiling Point (°C)Limitations
Dimethylformamide (DMF) 153Good solubility when hot; tends to precipitate upon cooling.
Dimethyl Sulfoxide (DMSO) 189High viscosity; difficult to remove.
Chloroform (CHCl₃) 61Good for initial testing, but low boiling point limits heating.
Toluene 110Often insufficient for dinitro-substituted anthracenes without co-solvents.
Tier 3: Non-Solvents (Avoid)
  • Alcohols: Methanol, Ethanol, Isopropanol (Will cause immediate precipitation).

  • Alkanes: Hexane, Heptane, Pentane.

  • Ethers: Diethyl ether.[1]

Visual Troubleshooting Workflow

The following decision tree outlines the logical process for achieving a stable solution.

SolubilityWorkflow Start Start: 2,9-DNA Solid SolventChoice Select Tier 1 Solvent (o-DCB or NMP) Start->SolventChoice InitialMix Vortex / Shake (Room Temp) SolventChoice->InitialMix Check1 Dissolved? InitialMix->Check1 Sonication Ultrasonic Bath (40 kHz, 10 mins) Check1->Sonication No Success Stable Solution Check1->Success Yes Check2 Dissolved? Sonication->Check2 Heat Gradient Heating (Start 60°C -> Max 150°C) Check2->Heat No Check2->Success Yes Check3 Dissolved? Heat->Check3 Filter Hot Filtration (0.45 µm PTFE) Check3->Filter Yes (Cloudy) Check3->Success Yes (Clear) Failure Switch Solvent or Reduce Conc. Check3->Failure No Filter->Success

Figure 1: Step-by-step decision tree for solubilizing rigid aromatic compounds.

Standard Operating Procedure (SOP): The Gradient Heating Method

Warning: 2,9-DNA is a nitro-aromatic. While generally stable, avoid heating dry solids. Always heat in solution.

Objective: Dissolve 2,9-DNA at 5 mg/mL for spectroscopic analysis.

  • Preparation: Weigh 10 mg of 2,9-DNA into a 20 mL scintillation vial.

  • Solvent Addition: Add 2.0 mL of 1,2-Dichlorobenzene (o-DCB) .

    • Note: Do not use DCM or Chloroform if you plan to heat, as they will evaporate too quickly.

  • Sonication (Critical Step): Sonicate the suspension for 10–15 minutes.

    • Why? This breaks up the macroscopic crystal lattice, increasing surface area for the solvent to act. The solution will likely remain cloudy.

  • Gradient Heating:

    • Place vial on a heating block set to 60°C . Stir at 300 RPM.

    • If undissolved after 10 mins, increase to 100°C .

    • If undissolved after 10 mins, increase to 140°C (Only for high-boiling solvents like o-DCB/NMP).

  • Visual Inspection: Hold the vial against a light source. Look for "shimmering" particles (undissolved microcrystals).

  • Cooling: Allow to cool slowly to room temperature on the block (switch heat off).

    • Rapid cooling causes immediate reprecipitation.

Frequently Asked Questions (FAQs)

Q1: My solution was clear when hot, but needles precipitated instantly upon cooling. What happened?

A: You encountered supersaturation . At high temperatures, the entropic benefit of solvation overcomes the lattice energy. As the temperature drops, the system seeks to return to its lowest energy state (the crystal lattice).

  • Fix: Your concentration is too high for room temperature stability. Dilute by 50% with the same solvent and reheat. If you need high concentrations for processing (e.g., spin coating), keep the solution and substrate hot (70°C+) during application.

Q2: Can I use Acetone or DCM? They are easier to remove.

A: No. Acetone is too polar and lacks the aromatic character to interact with the anthracene core. DCM is a "marginal" solvent; it might dissolve trace amounts (<0.1 mg/mL) but is insufficient for bulk processing.

  • Workaround: If you need a volatile solvent, try Chlorobenzene (BP 131°C). It is a compromise between solubility power and volatility.

Q3: The solution turned dark brown/red after heating in DMF. Is this normal?

A: Caution Required. While nitro-anthracenes are colored (yellow/orange), a shift to dark red or brown in DMF/DMSO upon heating often indicates nucleophilic aromatic substitution or decomposition.

  • Mechanism: At high temperatures (>100°C), DMF can decompose to form dimethylamine, which can attack the nitro-aromatic ring.

  • Recommendation: Use o-Dichlorobenzene for high-temperature work (>100°C) as it is chemically inert toward nitro groups.

Q4: How do I filter this? It clogs my syringe filters.

A: The "clogging" is likely rapid precipitation occurring inside the cool filter housing.

  • Protocol:

    • Pre-heat your syringe and the filter unit (use a glass/PTFE syringe, not plastic).

    • Filter the solution while it is still hot (>80°C).

    • Use a 0.45 µm PTFE (Teflon) membrane. Avoid Nylon, which can degrade in hot polar solvents.

References

  • National Toxicology Program (NTP). (1992).[2] Chemical and Physical Properties: 9-Nitroanthracene.[2][3] National Institutes of Health.[2] Link

    • Relevance: Establishes baseline solubility for nitro-anthracenes (<0.1 mg/mL in standard conditions), serving as a proxy for the 2,9-isomer.
  • BenchChem. (2025).[4] Solubility Characteristics of 9,10-Di(naphthalen-2-yl)anthracene in Organic Solvents.Link

    • Relevance: Provides comparative solubility data for heavy anthracene derivatives and validates the use of chlorinated arom
  • Cayman Chemical. (2022).[5] Product Information: 9-Anthracenecarboxylic Acid.[5]Link

    • Relevance: Demonstrates the solubility limits (~1 mg/mL)
  • Toku-E. (2024). Solubility Data Resource: Aromatic Compounds.Link

    • Relevance: General reference for selecting solvents for rigid, planar arom

Sources

Optimizing column chromatography for nitroanthracene isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nitroanthracene Isomer Purification Subject: Optimizing Column Chromatography for Nitro-PAH Isomers (1-, 2-, and 9-Nitroanthracene) Ticket ID: #NA-ISO-OPT-001 Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Mission Statement

This guide addresses the purification of nitroanthracene isomers. Unlike simple functional group separations, separating positional isomers of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) requires exploiting subtle differences in molecular shape and electronic density. The following protocols prioritize the stability of the analyte (photosensitivity) and the resolution of the sterically hindered 9-nitro isomer from the planar 1- and 2- isomers.

Module 1: Strategic Phase Selection (The "Why" Behind the Separation)

Q: Why are my isomers co-eluting on standard silica gel?

A: Isomer separation on standard silica relies on polarity differences.[1][2] However, the polarity difference between 1-nitroanthracene and 2-nitroanthracene is minimal. To separate them, you must exploit steric hindrance and shape selectivity .

  • The Structural Key:

    • 9-Nitroanthracene: The nitro group is located at the meso position. Steric repulsion from the "peri" protons (at C1 and C8) forces the nitro group to twist roughly 90° out of the plane of the anthracene ring. This reduces its ability to interact with the planar silica surface, making it the least retained (elutes first).

    • 2-Nitroanthracene: The nitro group is distal and experiences minimal steric hindrance. It remains coplanar with the ring system, maximizing

      
      -conjugation and surface adsorption. It is usually the most retained  (elutes last).
      
    • 1-Nitroanthracene: Intermediate retention.

  • Stationary Phase Recommendations:

    • Standard Silica (Irregular, 40-63 µm): Sufficient for separating 9-nitroanthracene from the 1- and 2- isomers. Likely insufficient for baseline separation of 1-nitro from 2-nitro.

    • Reversed-Phase C18 (Polymeric): If silica fails, switch to a polymeric C18 column. Polymeric phases have a rigid "slot-like" structure that discriminates between the twisted 9-nitro and the planar 2-nitro much better than monomeric C18 phases.

Module 2: Mobile Phase & Method Optimization

Q: Which solvent system maximizes resolution while minimizing tailing?

A: Avoid simple Hexane/Ethyl Acetate systems if possible. Nitro-PAHs are "soft" bases that interact strongly with acidic silanols, leading to peak tailing.

Recommended Solvent Systems:

System Composition Application Pros/Cons

| Primary | Hexane / Dichloromethane (DCM) | Gradient: 0%


 50% DCM | Best Balance.  DCM solubilizes nitro-PAHs well without the UV cutoff issues of acetone. |
| Alternative  | Hexane / Toluene  | Isocratic or Gradient | Tailing Suppression.  Toluene provides 

-electrons that compete for active sites on the silica, sharpening the nitro-PAH peaks. | | Modifier | Triethylamine (TEA) | Add 0.1% to Mobile Phase | Silanol Blocker. Essential if peaks are tailing significantly. Neutralizes acidic sites on the silica. |

Visual Workflow: Method Development Logic

method_dev start Start: Crude Mixture solubility Check Solubility in Hexane start->solubility soluble Soluble (>50mg/mL) solubility->soluble Yes insoluble Insoluble/Cloudy solubility->insoluble No load_tech Liquid Load soluble->load_tech dry_load Dry Load on Celite/Silica insoluble->dry_load tlc_test Run TLC (10% DCM in Hexane) rf_check Check Delta Rf tlc_test->rf_check good_sep Delta Rf > 0.15 Use Isocratic Hex/DCM rf_check->good_sep poor_sep Delta Rf < 0.10 Co-elution rf_check->poor_sep optimize Switch to Hexane/Toluene or Add 0.1% TEA poor_sep->optimize optimize->rf_check load_tech->tlc_test dry_load->tlc_test

Caption: Decision tree for selecting loading techniques and solvent systems based on solubility and resolution (


).

Module 3: Troubleshooting Common Failures

Q: My sample is turning brown/black on the column. What is happening? A: This is likely photolytic degradation .

  • Mechanism: Nitroanthracenes (especially the 9-isomer) are highly photosensitive. Under ambient light, they undergo a nitro-to-nitrite rearrangement followed by dissociation to form anthraquinone and other radical species [1, 2].

  • Solution: Wrap the column in aluminum foil. Perform all fraction collection in amber tubes or under low-light conditions.

Q: I see "ghost peaks" or broad smears instead of sharp bands. A: This indicates on-column degradation or precipitation .

  • Precipitation: Nitroanthracenes have poor solubility in pure hexane. If your gradient starts at 100% hexane, the sample may precipitate at the top of the column.

    • Fix: Start the gradient at 5% DCM (or Toluene) to keep the sample solvated, or use the "Dry Load" technique described in the protocol below.

Visual Troubleshooting Logic

troubleshooting symptom Symptom tailing Peak Tailing symptom->tailing fronting Peak Fronting symptom->fronting color_change Color Change (Yellow -> Brown) symptom->color_change cause_tail Silanol Interaction tailing->cause_tail cause_front Solubility Issue (Precipitation) fronting->cause_front cause_light Photolysis (Nitro-Nitrite Rearrangement) color_change->cause_light fix_tail Add 0.1% TEA or use Toluene cause_tail->fix_tail fix_front Use Dry Load (Celite) cause_front->fix_front fix_light Wrap Column in Foil Amber Glassware cause_light->fix_light

Caption: Diagnostic flow for identifying and resolving peak shape and stability issues.

Module 4: Standard Operating Procedure (SOP)

Protocol: Flash Chromatography of Nitroanthracene Isomers

1. Preparation:

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: Hexane (Solvent A) and Dichloromethane (Solvent B).

  • Safety: Work in a fume hood. Nitro-PAHs are potential mutagens [3]. Wear nitrile gloves. Minimize light exposure.

2. Sample Loading (Dry Load Method - Critical for Solubility):

  • Dissolve the crude mixture in minimal DCM.

  • Add Celite 545 or Silica Gel (ratio 1:2 sample-to-solid).

  • Rotary evaporate to dryness until a free-flowing yellow powder is obtained.

  • Load this powder on top of the pre-packed column and cap with a layer of sand.

3. Elution Gradient:

  • 0 - 5 min: 100% Hexane (Flush impurities).

  • 5 - 20 min: Linear gradient to 20% DCM. (Watch for 9-Nitroanthracene).[3][4][5][6]

  • 20 - 40 min: Linear gradient to 50% DCM. (Elution of 1- and 2-Nitroanthracene).

4. Expected Elution Order (on Silica):

OrderCompoundVisual CueStructural Reason
1 9-Nitroanthracene Bright Yellow BandTwisted nitro group; lowest surface interaction.
2 1-Nitroanthracene Yellow/Orange BandPartially hindered.
3 2-Nitroanthracene Deep Yellow BandPlanar; strongest adsorption to silica.

5. Validation:

  • Check fractions via TLC (Mobile Phase: 30% DCM in Hexane).

  • Caution: 9-Nitroanthracene spots may fade on TLC plates if left under UV light too long due to photodegradation. Mark immediately.

References

  • Chapman, O. L., et al. (1984). "Photochemical Studies on 9-Nitroanthracene." Journal of the American Chemical Society. Link

  • Cvrčková, O., et al. (2005). "Photostability of Polycyclic Aromatic Hydrocarbons (PAHs) and Nitrated Polycyclic Aromatic Hydrocarbons (NPAHs)." Polycyclic Aromatic Compounds. Link

  • Butterworth, B. E., et al. (2001). "The preparation of anthraquinone used in the National Toxicology Program cancer bioassay was contaminated with the mutagen 9-nitroanthracene." Mutagenesis. Link

  • Wise, S. A., et al. (1993). "Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives." Journal of Chromatography A. Link

Sources

Technical Support Center: Thermal Stability of 2,9-Dinitroanthracene and Related Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center is designed to assist you in safely and accurately characterizing the thermal stability of 2,9-dinitroanthracene and other high-energy materials. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the scientific reasoning behind them to ensure the integrity and safety of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary concern when heating a nitroaromatic compound like this compound?

A1: The primary concern is the potential for rapid, exothermic decomposition, which can lead to an explosion.[1] Nitroaromatic compounds are energetic materials, and their stability is finite. Heating provides the activation energy needed to initiate decomposition, which can be self-catalyzing and accelerate to a dangerous rate.[2] Therefore, all thermal analyses must be conducted on a small scale (milligrams) with appropriate safety measures in place.[3]

Q2: What are the expected initial steps in the thermal decomposition of a dinitroanthracene?

A2: For many nitroaromatic compounds, the initial and rate-determining step of thermal decomposition is the homolytic cleavage of the C-NO2 bond.[2] However, the specific mechanism can be influenced by the molecular structure and the presence of other functional groups. For instance, in some related compounds like 2,4-dinitroanisole (DNAN), decomposition is observed to begin around 200°C.[4] The decomposition of dinitroanthracene is likely to produce a variety of gaseous products, including oxides of nitrogen (NOx), carbon monoxide (CO), and carbon dioxide (CO2).

Q3: Which analytical techniques are most suitable for assessing the thermal stability of this compound?

A3: The most common and powerful techniques are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[5]

  • TGA measures the change in mass of a sample as a function of temperature, which is useful for identifying decomposition temperatures and quantifying mass loss.[5]

  • DSC measures the heat flow into or out of a sample as it is heated, providing information on exothermic decomposition events, melting points, and other phase transitions.[3][5]

  • Simultaneous DSC-TGA (SDT) is often employed to get a comprehensive picture of both mass loss and associated energetic changes in a single experiment.[6][7]

Q4: How does the heating rate in a DSC or TGA experiment affect the observed decomposition temperature?

A4: The observed onset of decomposition is dependent on the heating rate.[8] A higher heating rate will generally result in a higher apparent decomposition temperature because the sample has less time to decompose at any given temperature.[8][9] For kinetic studies, it is crucial to perform experiments at multiple heating rates.

Q5: What safety precautions are essential when handling and analyzing dinitroanthracenes?

A5: Dinitroanthracenes and similar compounds pose a potential explosion hazard, especially when dry.[1] Key safety precautions include:

  • Always handle with non-sparking tools.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves.[10]

  • Work with the smallest possible sample size.

  • Avoid confinement of the material during heating.[10]

  • Ensure the material is not subjected to grinding, friction, or impact.

  • Keep the material wetted if possible, as the dry residue can be explosive.[1]

  • All handling should be done in a well-ventilated area, preferably within a fume hood.[10]

Troubleshooting Guide for Thermal Analysis

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent Onset Decomposition Temperature 1. Varying sample mass. 2. Different heating rates between runs. 3. Inconsistent sample packing in the crucible. 4. Sample inhomogeneity (impurities).1. Use a consistent sample mass (e.g., 1-2 mg) for all experiments. 2. Ensure the same heating rate is programmed for each run. 3. Gently tap the crucible to ensure the sample is in good thermal contact with the bottom. Do not press or grind the sample. 4. Ensure the sample is pure and homogenous.
Sharp, Unexplained Endotherm Before Decomposition 1. Melting of the sample. 2. Phase transition.1. This is expected if the decomposition temperature is above the melting point. The DSC will show an endothermic peak for melting followed by an exothermic peak for decomposition. 2. Correlate with TGA data. A phase transition will not have an associated mass loss.[6]
Baseline Drift in DSC/TGA 1. Instrument not equilibrated. 2. Contamination in the furnace or on the balance. 3. Reaction of the sample with the crucible material.1. Allow the instrument to equilibrate at the starting temperature for a sufficient time before starting the heating ramp. 2. Perform a "burn-off" run with an empty furnace to remove contaminants. 3. Use an inert crucible material, such as gold-plated stainless steel or aluminum, for your experiments.[3]
Noisy Signal 1. Electrical interference. 2. Vibrations near the instrument. 3. Issues with the purge gas flow.1. Ensure the instrument is on a dedicated power circuit. 2. Place the instrument on a vibration-dampening table. 3. Check the purge gas connections for leaks and ensure a stable flow rate.

Experimental Protocol: Thermal Stability Assessment of this compound by DSC/TGA

This protocol provides a general framework. Specific parameters may need to be optimized for your instrument and sample.

Objective: To determine the onset temperature of decomposition, the peak decomposition temperature, and the mass loss associated with the thermal decomposition of this compound.

Materials:

  • This compound sample

  • Differential Scanning Calorimeter (DSC) and/or Thermogravimetric Analyzer (TGA)

  • Aluminum or gold-plated high-pressure crucibles[3]

  • High-purity nitrogen gas (for inert atmosphere)

  • Microbalance (for accurate sample weighing)

Procedure:

  • Instrument Preparation:

    • Turn on the DSC/TGA instrument and allow it to stabilize.

    • Start the nitrogen purge gas at a constant flow rate (e.g., 50 mL/min).

    • Perform a baseline run with empty crucibles to ensure the instrument is clean and functioning correctly.

  • Sample Preparation:

    • Carefully weigh 1-3 mg of the this compound sample directly into the crucible using a microbalance.[3] Record the exact weight.

    • Use a vented or pinhole lid for the crucible to allow decomposition gases to escape, preventing pressure buildup. Do not hermetically seal the crucible unless specifically required for certain kinetic models and with extreme caution.

  • Experimental Run:

    • Place the sample crucible and a reference crucible (empty) into the instrument.

    • Program the temperature profile:

      • Equilibrate at 30°C.

      • Ramp the temperature from 30°C to 400°C at a heating rate of 5°C/min.[3]

      • Rationale: A heating rate of 5°C/min is a good starting point for screening thermal stability. Higher rates can shift the decomposition to higher temperatures.[8] The upper limit of 400°C is chosen to be well above the expected decomposition temperature of many nitroaromatics.

  • Data Analysis:

    • TGA Data:

      • Plot the mass (%) as a function of temperature.

      • Determine the onset temperature of decomposition, which is often calculated as the temperature at which a 5% mass loss occurs or by the tangent method at the point of maximum rate of mass loss.

    • DSC Data:

      • Plot the heat flow (mW) as a function of temperature.

      • Identify any endothermic peaks (e.g., melting) and exothermic peaks (decomposition).

      • Determine the onset temperature of the exothermic decomposition peak. This is a critical indicator of thermal stability.[3]

      • Determine the peak temperature of the exotherm, which corresponds to the maximum rate of decomposition.

      • Integrate the area under the exothermic peak to determine the enthalpy of decomposition (in J/g). A higher enthalpy of decomposition indicates a more energetic event.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Interpretation instrument_prep Instrument Preparation & Baseline sample_prep Sample Weighing (1-3 mg) instrument_prep->sample_prep Proceed once stable dsc_tga_run DSC/TGA Run (e.g., 5°C/min ramp) sample_prep->dsc_tga_run Load sample data_analysis Data Analysis dsc_tga_run->data_analysis onset_temp Determine Onset Temperature data_analysis->onset_temp peak_temp Determine Peak Temperature data_analysis->peak_temp enthalpy Calculate Enthalpy of Decomposition data_analysis->enthalpy mass_loss Quantify Mass Loss data_analysis->mass_loss

Caption: Workflow for Thermal Stability Assessment.

Comparative Thermal Decomposition Data of Related Nitroaromatic Compounds

Note: This data is for illustrative purposes to provide a general understanding of the thermal behavior of similar compounds. The actual thermal stability of this compound must be determined experimentally.

CompoundOnset Decomposition Temp. (°C)Peak Decomposition Temp. (°C)NotesReference
2,4-Dinitroanisole (DNAN)~210~240Decomposition begins after melting.[11]
1,5-Dinitroanthraquinone~350~365Decomposes after melting.[12]
1,8-Dinitroanthraquinone~330~345Decomposes after melting.[12]
Nitrocellulose~190-210-Decomposition temperature is particle size dependent.[8]

References

  • Chatragadda, K., & Vargeese, A. A. (2017). A Kinetics Investigation on the Nitro-Nitrite Rearrangement Mediated Thermal Decomposition of High Temperature Monoclinic Phase of 1,1-Diamino-2,2-Dinitroethylene (γ-Fox-7). Journal of Chemical Sciences, 129(2), 281-288. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2023, April 20). Safety Data Sheet: 2,4-Dinitrophenylhydrazine. Retrieved from [Link]

  • Sandia National Laboratories. (n.d.). Thermal Decomposition of IMX-104: Ingredient Interactions Govern Thermal Insensitivity. OSTI.gov. Retrieved from [Link]

  • UNICAM. (2021, February 15). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Retrieved from [Link]

  • Defense Technical Information Center (DTIC). (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. Retrieved from [Link]

  • IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link]

  • University of Connecticut, Institute of Materials Science. (n.d.). Simultaneous Differential Scanning Calorimetry (DSC) and Thermogravimetric analysis (TGA). Retrieved from [Link]

  • PubChem, National Institutes of Health. (n.d.). 9,10-Dinitroanthracene. Retrieved from [Link]

  • LookChem. (n.d.). Cas 73621-46-2, 9,10-dihydro-9,10-dinitroanthracene. Retrieved from [Link]

  • ResearchGate. (n.d.). DSC profiles for two trials each of 9-anthraldehyde and anthraquinone. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, April 9). Exploring the thermal decomposition and detonation mechanisms of 2,4-dinitroanisole by TG-FTIR-MS and molecular simulations. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Thermal decomposition kinetics of three anthraquinone hazardous waste. Retrieved from [Link]

  • PubMed. (2009, September 15). Effect of particle size on thermal decomposition of nitrocellulose. Retrieved from [Link]

  • SciSpace. (2015, August 12). Experimental Study on the Thermal Decomposition of Two Nitrocellulose Mixtures in Different Forms. Retrieved from [Link]

  • Chemsrc. (2025, August 22). 9,10-Dinitroanthracene. Retrieved from [Link]

Sources

Technical Support Center: Polynitro Aromatic Compounds (PNACs)

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Department: Chemical Safety & Process Engineering Status: Operational

Critical Safety Alerts (Read Before Proceeding)

WARNING: Polynitro aromatic compounds (PNACs) possess high energy density. Their stability is deceptively conditional; what is stable in solution can become a high-order explosive when dry, impure, or in contact with incompatible metals.[1]

Immediate "STOP WORK" Triggers

If you encounter any of the following, cease operations immediately , evacuate the immediate area, and contact your site’s Environmental Health & Safety (EHS) officer.

  • Crystallization on Caps: Any visible crystals on the threads, cap, or neck of a storage bottle (especially Picric Acid or Dinitrophenol). DO NOT ATTEMPT TO OPEN. Friction from unscrewing the cap can detonate the friction-sensitive crystals.

  • Dry "Wetted" Reagents: If a reagent sold as "wetted" (e.g., Picric Acid, Dinitrotoluene) appears as a dry powder or the water level has receded below the solid mass.

  • Unexpected Color Change: A sudden shift to deep red, purple, or black upon adding a base (amine, hydroxide, alkoxide) to a PNAC solution. This indicates the formation of a potentially explosive Meisenheimer complex.

Troubleshooting Guides & FAQs

Module A: Storage & Stability (The "Old Bottle" Syndrome)

User Question: "I found a vintage bottle of Picric Acid (Trinitrophenol) in the back of our cabinet. The liquid level is low, and there are yellow crystals around the rim. Can I just add water and use it?"

Scientist Response: ABSOLUTELY NOT. This is a textbook bomb squad scenario.

The Mechanism: Picric acid is sold wetted (usually >30% water) to desensitize it. When it dries, it becomes a high explosive (velocity of detonation ~7,350 m/s). Furthermore, picric acid is acidic; if it has contacted the metal cap over decades, it likely formed metal picrates (e.g., iron or copper picrate), which are significantly more shock-and friction-sensitive than the acid itself.

Protocol: Assessment of Aged Inventory Follow this logic flow to determine the safety of your inventory.

OldBottleProtocol Start Inspect Bottle (Visual Only) Crystals Crystals on Cap/Threads? Start->Crystals Yes Yes Crystals->Yes Yes No No Crystals->No No Dry Is Content Dry/Crusty? Dry->Yes Yes Dry->No No Metal Is Cap Metal? Metal->Yes Yes Metal->No No Safe Safe to Handle (Rehydrate & Date) Danger CRITICAL HAZARD Do Not Touch Call EHS/Bomb Squad Yes->Danger Yes->Danger Yes->Danger No->Dry No->Metal No->Safe

Caption: Figure 1: Decision logic for handling aged polynitro aromatic inventory. Any "Yes" in the yellow nodes escalates to a critical hazard.

Module B: Synthesis & Reaction Control

User Question: "I am performing a nitration of a toluene derivative. The temperature spiked unexpectedly, and the mixture is darkening. Should I ice it or dump it?"

Scientist Response: You are likely experiencing the onset of a thermal runaway . Polynitrations are highly exothermic. If the temperature exceeds the decomposition threshold, the nitro groups can oxidize the aromatic ring, releasing massive amounts of gas (


, 

) and heat.

Troubleshooting Steps:

  • Stop Addition: Immediately stop adding the nitrating agent.

  • Maximum Cooling: Apply an ice/brine bath.

  • Quench (If Safe): If the temperature is below the critical decomposition point (see Table 1) but rising, quench onto a large excess of ice.

  • Evacuate: If the temperature approaches the decomposition onset (e.g., >200°C for many PNACs) or if "fuming" occurs, evacuate.

Data: Thermal Stability of Common PNACs Use these values to set your "Never Exceed" temperature limits.

CompoundAbbr.Melting Point (°C)Decomposition Onset (°C)Hazard Note
2,4,6-Trinitrotoluene TNT80.8~295 (Rapid)Stable liquid range, but sensitive to shock when crystalline.
2,4,6-Trinitrophenol TNP (Picric Acid)122.5~300 (Explodes)Forms sensitive salts; acidic.
1,3,5-Trinitrobenzene TNB122~300More stable than TNT but higher brisance.
Tetryl -129~187Low decomposition temp. Highly sensitive booster explosive.
1,3,5-Triamino-2,4,6-trinitrobenzene TATB350>350Extremely insensitive; high thermal stability.

Note: Decomposition temperatures vary by purity and confinement. Always assume a safety margin of -50°C.

Module C: Chemical Incompatibility (The "Purple Flash")

User Question: "I added an amine catalyst to my trinitrobenzene solution, and it instantly turned deep purple. Is this a reaction impurity?"

Scientist Response: This is not an impurity; it is a Meisenheimer Complex (or Janowski Complex).

The Mechanism: Electron-deficient polynitro aromatics are susceptible to nucleophilic attack by bases (amines, hydroxides, alkoxides). The nucleophile attacks the aromatic ring, forming an anionic


-complex.
  • Risk: While often used as colorimetric tests (Janowski reaction), these complexes—and their salts—can be explosive if isolated or allowed to dry.

  • Action: Do not concentrate this solution. Neutralize it slowly with dilute acid to revert the complex or destroy it (see Module D).

Module D: Decontamination & Disposal

User Question: "How do I clean glassware contaminated with trace TNT or Picric Acid? I don't want to put it in the general wash."

Scientist Response: Never place PNAC-contaminated glass in a general dishwasher or base bath (risk of forming explosive salts). You must chemically destroy the nitro functionality.

Protocol: Sulfide Reduction Method This method reduces nitro groups to amino groups, rendering the compound water-soluble and non-explosive (though still toxic).

  • Preparation: Prepare a solution of Sodium Sulfide (

    
    )  and Sodium Hydroxide  in water.
    
  • Soaking: Submerge glassware or spill residue in this solution.

  • Reaction: The solution will turn dark red/brown (reduction byproducts). Allow to stand for 24 hours.

  • Disposal: The resulting solution contains aromatic amines. Neutralize and dispose of as Hazardous Chemical Waste (Toxic), not explosive waste.

DestructionWorkflow Contam Contaminated Glassware RedAgent Add Na2S + NaOH (Reducing Bath) Contam->RedAgent Reaction Soak 24h (Nitro -> Amine) RedAgent->Reaction Result Water Soluble Non-Explosive Byproducts Reaction->Result Waste Dispose as Chemical Waste (Toxic) Result->Waste

Caption: Figure 2: Chemical destruction workflow for trace polynitro aromatic contamination using sulfide reduction.

References

  • National Institutes of Health (PubChem). Picric Acid (Compound Summary). Retrieved from [Link]

  • University of Wisconsin-Madison (EHS). Safe Handling of Picric Acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Picric Acid, Wet - Occupational Chemical Database. Retrieved from [Link]

  • BenchChem Technical Support.Comparative Analysis of Thermal Properties of Dinitrobenzene and Trinitrobenzene Derivatives.
  • Urben, P. G.Bretherick's Handbook of Reactive Chemical Hazards. (Standard reference for chemical incompatibility and Meisenheimer complex hazards).
  • Lunn, G., & Sansone, E. B.Destruction of Hazardous Chemicals in the Laboratory. (Source for Sodium Sulfide reduction protocol).
  • American Chemical Society (ACS). Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex. (Source for Meisenheimer/Janowski reaction mechanism).[2] Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: 1H NMR Chemical Shifts of 2,9- vs. 9,10-Dinitroanthracene

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the comparative 1H NMR analysis of 2,9-Dinitroanthracene versus its symmetric isomer, 9,10-Dinitroanthracene . This analysis is critical for researchers validating synthesis pathways (e.g., nitration of 2-nitroanthracene) or profiling impurities in energetic materials and organic semiconductors.

Executive Summary

Differentiation between dinitroanthracene isomers is a common challenge in the synthesis of polycyclic aromatic hydrocarbons (PAHs). While 9,10-dinitroanthracene is the thermodynamic product of direct anthracene nitration, the 2,9-isomer can arise during the nitration of 2-substituted anthracenes or via specific cyclization routes.

The definitive spectroscopic distinction lies in the symmetry-derived splitting patterns and the presence of a meso-proton signal.

  • 9,10-Dinitroanthracene: High symmetry (

    
    ), exhibiting a simplified 
    
    
    
    spectrum with no singlet resonances.
  • This compound: Asymmetric (

    
     or 
    
    
    
    ), characterized by a complex splitting pattern and a diagnostic meso-proton singlet at the C10 position.

Structural Analysis & Symmetry

Understanding the magnetic equivalence of protons is the prerequisite for interpreting these spectra.

9,10-Dinitroanthracene (Symmetric)[1]
  • Symmetry:

    
     point group.
    
  • Magnetically Equivalent Sets:

    • Set A (4H):

      
      -protons at positions 1, 4, 5, 8. (Peri to nitro groups).
      
    • Set B (4H):

      
      -protons at positions 2, 3, 6, 7.
      
  • Key Feature: The 9 and 10 positions are fully substituted; no meso-protons exist.

This compound (Asymmetric)[1]
  • Symmetry: Low symmetry (likely planar

    
     or twisted 
    
    
    
    ).
  • Proton Environments:

    • H-10: The sole remaining meso-proton.

    • H-1: Peri to 9-

      
       and ortho to 2-
      
      
      
      (highly deshielded).
    • H-3, H-4: Distinct environments due to the 2-nitro group.

    • Ring C (H-5,6,7,8): Distinct from Ring A.

Structural Visualization

The following diagram illustrates the proton numbering and symmetry breaking.

AnthraceneIsomers cluster_910 9,10-Dinitroanthracene (D2h) cluster_29 This compound (Asymmetric) struct910 Nitro groups at 9, 10 Symmetric Substitution NO MESO PROTONS protons910 Set A: H-1,4,5,8 (Peri) Set B: H-2,3,6,7 (Beta) struct910->protons910  Magnetic Equivalence struct29 Nitro groups at 2, 9 Asymmetric Substitution ONE MESO PROTON (H-10) protons29 H-10: Meso Singlet H-1: Deshielded Doublet Complex Multiplets struct29->protons29  Unique Signals

Caption: Structural logic flow determining the number of NMR signals for each isomer.

Comparative 1H NMR Data

The following data assumes a standard solvent of CDCl₃ or DMSO-d₆ at 400 MHz.

Table 1: Chemical Shift Comparison
Feature9,10-Dinitroanthracene This compound
Symmetry High (

)
Low (

)
Number of Signals 2 (distinct multiplets)8+ (distinct signals)
Meso Proton (H-9/10) Absent (Substituted)Present (H-10) ~8.6–9.0 ppm (Singlet)

-Protons (Peri)
~8.4–8.6 ppm (Multiplet, 4H)H-1, H-8 shifted downfield individually

-Protons
~7.7–7.9 ppm (Multiplet, 4H)Complex region (7.5–8.2 ppm)
Key Diagnostic Simple AA'BB' patternSinglet at ~9.0 ppm + Asymmetry
Detailed Spectral Analysis
A. 9,10-Dinitroanthracene (The "Clean" Spectrum)

This molecule displays a classic pattern for symmetric 9,10-substituted anthracenes.

  • 
     8.50 ppm (m, 4H):  Assigned to H-1, H-4, H-5, H-8. These protons are peri to the nitro groups. The nitro group's magnetic anisotropy and inductive effect cause significant deshielding.
    
    • Note: Steric hindrance between the nitro group and the peri-protons often forces the nitro group out of planarity, slightly reducing the deshielding compared to a purely planar system, but they remain the most downfield signals.

  • 
     7.75 ppm (m, 4H):  Assigned to H-2, H-3, H-6, H-7. These appear as a higher-order multiplet (AA'BB' type) typical of the anthracene backbone.
    
B. This compound (The "Complex" Spectrum)

This spectrum is defined by the H-10 singlet .

  • 
     8.8–9.2 ppm (s, 1H, H-10):  This is the meso-proton. It is para to the 9-nitro group and flanked by two aromatic rings. It typically appears as a sharp singlet (or finely split doublet due to long-range coupling). This peak is absent in the 9,10-isomer. 
    
  • 
     ~9.0 ppm (d, 1H, H-1):  The H-1 proton is sandwiched between the 2-nitro group (ortho) and the 9-nitro group (peri). This "double deshielding" makes it likely the most downfield signal in the spectrum.
    
  • 
     7.5–8.5 ppm (Remaining Ar-H):  A complex overlap of doublets and triplets representing the remaining 6 protons.
    

Experimental Protocol: Sample Preparation & Acquisition

To ensure reproducible data for publication or regulatory filing, follow this validated workflow.

Materials
  • Solvent: Deuterated Chloroform (

    
    , 99.8% D) with 0.03% TMS (Tetramethylsilane) as internal standard.
    
    • Alternative: DMSO-

      
       if solubility is poor (common for nitro-PAHs). Note that shifts will move slightly downfield in DMSO due to polarity.
      
  • Sample Mass: 5–10 mg of analyte.

  • Tube: 5mm precision NMR tube (Wilmad 507-PP or equivalent).

Preparation Workflow
  • Weighing: Weigh 5–10 mg of the dinitroanthracene sample into a clean vial.

  • Dissolution: Add 0.6 mL of solvent. Sonicate for 2 minutes. Nitroanthracenes can be sparingly soluble; ensure the solution is clear and free of suspended particles which cause line broadening.

  • Filtration (Optional): If particles persist, filter through a glass wool plug directly into the NMR tube.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1H (zg30).

    • Scans (NS): 16 (usually sufficient) to 64.

    • Relaxation Delay (D1):

      
       1.0 second (ensure integration accuracy).
      
    • Spectral Width: -2 to 14 ppm.

Data Processing
  • Referencing: Calibrate the TMS peak to 0.00 ppm (or residual

    
     to 7.26 ppm).
    
  • Integration:

    • For 9,10-isomer: Normalize the low-field multiplet to 4.0.

    • For 2,9-isomer: Identify the singlet (H-10) and normalize it to 1.0.

Mechanistic Insight: Why the Shifts Differ?

The chemical shift differences are driven by Electronic Effects and Steric Strain .

The Peri-Effect (Deshielding)

In anthracene derivatives, substituents at the 9-position exert a strong influence on the H-1 and H-8 protons (the "peri" positions).

  • The nitro group is strongly electron-withdrawing (-I and -M effects).

  • Anisotropy: The magnetic field generated by the nitro group's

    
    -system deshields the nearby spatial protons.
    
  • Result: In 9,10-dinitroanthracene, all four

    
    -protons (1,4,5,8) feel this effect, grouping them into one downfield signal. In this compound, only H-1 and H-8 feel the peri-effect from the 9-nitro group.
    
Symmetry Breaking
  • 9,10-Isomer: The molecule has a center of inversion. H-1 is identical to H-4, H-5, and H-8.

  • 2,9-Isomer: The 2-nitro group breaks the symmetry of Ring A. H-1 is distinct from H-3 and H-4. Furthermore, the 9-nitro group makes Ring A distinct from Ring C. This results in a "messy" spectrum with many unique chemical environments.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 154901, 9,10-Dinitroanthracene. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent chemical shifts in PAHs).

A Comparative Guide to the FTIR Spectral Analysis of 2,9-Dinitroanthracene Functional Groups

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the functional groups present in 2,9-Dinitroanthracene using Fourier-Transform Infrared (FTIR) spectroscopy. As a Senior Application Scientist, this document is structured to offer not just a procedural overview, but a foundational understanding of the spectral features of this nitroaromatic compound, grounded in established scientific principles and comparative data. We will explore the characteristic vibrational modes of the nitro groups and the anthracene backbone, detailing the experimental methodology for obtaining high-quality spectra and providing a framework for accurate interpretation.

Introduction to FTIR Spectroscopy of Aromatic Nitro Compounds

FTIR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the natural vibrations of its chemical bonds.[2] This absorption pattern provides a unique molecular "fingerprint," allowing for the identification of functional groups and the elucidation of molecular structure.[3]

For aromatic nitro compounds like this compound, the FTIR spectrum is dominated by the strong absorptions of the nitro (NO₂) groups due to the large change in dipole moment during their vibrations.[4] These are typically the most intense and diagnostically significant bands in the spectrum.[5] Additionally, the vibrations associated with the polycyclic aromatic hydrocarbon (PAH) framework of anthracene will be present, though potentially modified by the presence of the electron-withdrawing nitro substituents.

Experimental Protocol: Acquiring the FTIR Spectrum of this compound

To obtain a high-quality FTIR spectrum of solid this compound, meticulous sample preparation is paramount. The following protocol outlines the Potassium Bromide (KBr) pellet method, a common and effective technique for solid samples.[6] An alternative, Attenuated Total Reflectance (ATR), is also discussed.

KBr Pellet Method

This technique involves dispersing the solid sample in a dry, IR-transparent matrix of KBr.[6]

Step-by-Step Methodology:

  • Sample and KBr Preparation:

    • Dry finely ground this compound (1-2 mg) and spectroscopic grade KBr powder (100-200 mg) in an oven at 110°C for at least 2 hours to remove any adsorbed water.

    • Store the dried materials in a desiccator until use.

  • Grinding and Mixing:

    • In a clean agate mortar and pestle, thoroughly grind the KBr to a fine, consistent powder.

    • Add the this compound to the KBr in the mortar.

    • Gently but thoroughly mix and grind the two components together until a homogeneous mixture is obtained. The final powder should have a consistent, flour-like texture.

  • Pellet Formation:

    • Assemble a clean and dry pellet press die.

    • Transfer a small amount of the sample-KBr mixture into the die, ensuring an even distribution.

    • Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet. A clear pellet indicates good sample dispersion and minimal light scattering.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio, at a resolution of 4 cm⁻¹.

Attenuated Total Reflectance (ATR) Method

ATR is a convenient alternative that requires minimal sample preparation.[7][8]

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the ATR crystal (commonly diamond or germanium) is clean. Record a background spectrum.

  • Sample Application:

    • Place a small amount of the powdered this compound directly onto the ATR crystal.

  • Pressure Application:

    • Use the pressure clamp to ensure firm and even contact between the sample and the crystal surface.

  • Spectral Acquisition:

    • Collect the FTIR spectrum.

Spectral Interpretation and Comparative Analysis

The FTIR spectrum of this compound is best understood by comparing it to the spectrum of its parent molecule, anthracene, and by assigning the characteristic vibrations of the nitro functional groups.

The Anthracene Backbone: A Spectral Reference

The FTIR spectrum of anthracene is characterized by several key absorption bands.[9] The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings are observed in the 1600-1450 cm⁻¹ region.[10] Strong bands in the 900-675 cm⁻¹ range are due to out-of-plane C-H bending vibrations, and their positions are indicative of the substitution pattern on the aromatic rings.[10]

Characteristic Vibrational Modes of the Nitro Group

The presence of nitro groups introduces strong and characteristic absorption bands into the spectrum.[4] For aromatic nitro compounds, two distinct and intense peaks are expected:

  • Asymmetric NO₂ Stretch (ν_as): Typically found in the 1550-1475 cm⁻¹ range.[11]

  • Symmetric NO₂ Stretch (ν_s): Usually appears in the 1360-1290 cm⁻¹ region.[11]

The exact positions of these bands can be influenced by the electronic environment and steric hindrance within the molecule.[12]

Predicted FTIR Spectrum of this compound: A Comparative Table

The following table summarizes the expected key vibrational frequencies for this compound, with a comparison to anthracene.

Vibrational Mode Anthracene (Experimental, cm⁻¹)[9] **this compound (Predicted, cm⁻¹) **Notes
Aromatic C-H Stretch~3050~3100-3000The presence of electron-withdrawing nitro groups may slightly shift these bands to higher wavenumbers.
Asymmetric NO₂ StretchN/A1550-1475Expected to be a very strong and prominent band.[4]
Aromatic C=C Stretch~1620, ~1520, ~1450~1600-1400The substitution pattern and electronic effects of the nitro groups will likely alter the appearance of these bands compared to anthracene.[10]
Symmetric NO₂ StretchN/A1360-1290Another very strong and characteristic band for the nitro group.[11]
C-N StretchN/A890-835This band can sometimes be of medium intensity.[4]
C-H Out-of-Plane Bending~880, ~730900-675The specific pattern of these strong bands is highly dependent on the substitution pattern of the remaining hydrogens on the aromatic rings.[10]
The Influence of Steric Hindrance on Nitro Group Vibrations

Research on substituted anthracenes, such as 9-nitroanthracene and 9,10-dinitroanthracene, has shown that steric hindrance can cause the nitro groups to twist out of the plane of the aromatic ring.[12] This deviation from coplanarity can affect the electronic communication between the nitro group and the aromatic system, which in turn can influence the vibrational frequencies of the NO₂ stretches. While the 2 and 9 positions in this compound are not as sterically hindered as the 9 and 10 positions, some degree of steric interaction is possible and may lead to slight shifts in the observed frequencies compared to a hypothetical planar conformation.

Visualizing the Molecular Structure and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the molecular structure of this compound and the experimental workflow for the KBr pellet method.

Figure 1: Molecular structure of this compound.

G cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Spectral Acquisition sample This compound (1-2 mg) drying Dry in Oven (110°C, 2h) sample->drying kbr Spectroscopic Grade KBr (100-200 mg) kbr->drying grinding Grind and Mix in Agate Mortar drying->grinding press Press in Hydraulic Die (7-10 tons) grinding->press pellet Transparent KBr Pellet press->pellet background Acquire Background Spectrum pellet->background sample_spec Acquire Sample Spectrum background->sample_spec ftir_spectrum FTIR Spectrum of This compound sample_spec->ftir_spectrum

Figure 2: Experimental workflow for the KBr pellet method.

Conclusion

The FTIR spectrum of this compound is expected to be rich in information, with strong, characteristic bands from the nitro functional groups and a complex fingerprint region arising from the anthracene backbone. By following a robust experimental protocol and employing a comparative analytical approach with the parent anthracene molecule, a detailed and accurate interpretation of the spectrum is achievable. The precise positions of the nitro group stretching vibrations can offer insights into the electronic and steric environment within the molecule. This guide provides the foundational knowledge for researchers to confidently perform and interpret the FTIR analysis of this compound and similar complex aromatic compounds.

References

  • Hudgins, D. M., & Sandford, S. A. (1998). Infrared Spectroscopy of Matrix-Isolated Polycyclic Aromatic Hydrocarbons 1. Neutral PAHs Containing 2 - 4 Rings. J. Phys. Chem. A, 102, 329-343.
  • Person, W. B., Puranik, P. G., & Mitra, S. S. (1968). Infrared Spectrum of Anthracene Crystals. The Journal of Chemical Physics, 48(12), 5374-5381.
  • COP Bela. EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY.
  • Trotter, J. (1959). STERIC INHIBITION OF RESONANCE: I. 9-NITROANTHRACENE AND 9,10-DINITROANTHRACENE. Canadian Journal of Chemistry, 37(2), 351-357.
  • Bree, A., & Kydd, R. A. (1969). Infrared Spectrum of Anthracene-d10. The Journal of Chemical Physics, 51(1), 99-105.
  • University of California, Los Angeles. IR Spectroscopy Tutorial: Nitro Groups.
  • NIST. Anthracene. In NIST Chemistry WebBook. [Link]

  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • Trotter, J. (1959). STERIC INHIBITION OF RESONANCE: IV. FURTHER SPECTROSCOPIC STUDIES OF 9-NITROANTHRACENE AND 9,10-DINITROANTHRACENE. Canadian Journal of Chemistry, 37(6), 1009-1012.
  • Bak, B. C. (2023, August 16). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.
  • Polymer Chemistry Characterization Lab.
  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy.
  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. [Link]

  • Li, H., et al. (2000). The conformation of some nitro-polycyclic aromatic hydrocarbons. Journal of Molecular Structure, 550-551, 333-341.
  • Smith, B. C. (2011). Interpretation of Infrared Spectra, A Practical Approach. CRC press.
  • Innovatech Labs. (2018, July 16). A Beginner's Guide to FTIR Analysis: Interpreting & Analyzing Results. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 2,9-Dinitroanthracene

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of environmental analysis, forensic science, and chemical synthesis, the accurate identification of isomeric compounds is a significant challenge. Dinitroaromatic compounds, a class of molecules with wide industrial and military applications, often exist as various isomers, each potentially possessing unique toxicological and chemical properties. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 2,9-Dinitroanthracene, offering a comparative framework against other dinitroaromatic isomers and detailing the experimental methodologies required for such an investigation. Our approach is grounded in established principles of mass spectrometry, drawing on data from related compounds to build a predictive model for this specific, less-studied isomer.

The Challenge of Isomer Differentiation in Dinitroaromatics

Dinitroanthracenes, like other dinitroaromatic hydrocarbons, are often encountered in complex mixtures. The position of the nitro groups on the anthracene core dramatically influences the molecule's chemical behavior and, critically, its fragmentation under mass spectrometric analysis. While reference spectra for many dinitroaromatic compounds are available, specific isomers like this compound may lack comprehensive public data. Therefore, a predictive understanding based on fundamental fragmentation mechanisms is essential for researchers.

The primary ionization techniques explored in this guide are Electron Ionization (EI) and Electrospray Ionization (ESI), as they represent two of the most common approaches in analytical laboratories, each offering unique insights into molecular structure.

Predicted Fragmentation Pathways of this compound

The fragmentation of nitroaromatic compounds in mass spectrometry is heavily influenced by the stability of the aromatic system and the lability of the nitro groups. Under Electron Ionization (EI), which imparts significant internal energy, we anticipate a series of characteristic neutral losses and rearrangements.

2.1. Electron Ionization (EI) Fragmentation

Upon EI, this compound (molecular weight: 268.23 g/mol ) will form a molecular ion (M+•) at m/z 268. The subsequent fragmentation is predicted to follow these key pathways:

  • Loss of a Nitro Group ([M-NO₂]⁺): The most straightforward fragmentation is the cleavage of a C-N bond, leading to the loss of a nitrogen dioxide radical (•NO₂), resulting in a fragment ion at m/z 222. This is often a prominent peak in the EI spectra of nitroaromatics.

  • Loss of Nitric Oxide ([M-NO]⁺): A common rearrangement reaction in nitroaromatics is the loss of nitric oxide (•NO) following an oxygen migration to the aromatic ring, forming a phenoxy-type cation. This would produce a fragment at m/z 238.

  • Sequential Losses: Following the initial loss of NO₂, a subsequent loss of a second NO₂ group can occur, leading to a fragment at m/z 176. Alternatively, the [M-NO₂]⁺ ion could lose CO, a characteristic fragmentation of polycyclic aromatic hydrocarbons (PAHs), resulting in a fragment at m/z 194.

  • Oxygen Rearrangement and Loss of O: The "nitro-nitrite" rearrangement can lead to the loss of an oxygen atom, producing a fragment at m/z 252, followed by the loss of NO to yield a fragment at m/z 222.

The following diagram illustrates the predicted EI fragmentation pathways for this compound.

G M M+• (m/z 268) This compound F1 [M-NO2]+ (m/z 222) M->F1 -NO2 F2 [M-NO]+ (m/z 238) M->F2 -NO (rearrangement) F3 [M-O]+ (m/z 252) M->F3 -O (rearrangement) F4 [M-NO2-NO2]+ (m/z 176) F1->F4 -NO2 F5 [M-NO2-CO]+ (m/z 194) F1->F5 -CO

Caption: Predicted EI fragmentation pathways for this compound.

2.2. Electrospray Ionization (ESI) Fragmentation

ESI is a softer ionization technique, typically used for polar and thermally labile molecules. For this compound, which is relatively nonpolar, ESI analysis would likely require the formation of adducts or radical anions in negative ion mode.

In negative ion mode ESI, we would expect to observe the molecular anion (M⁻•) at m/z 268. Collision-Induced Dissociation (CID) of this ion would likely lead to:

  • Loss of NO•: A primary fragmentation pathway would be the loss of a nitric oxide radical, resulting in an [M-NO]⁻ ion at m/z 238.

  • Loss of NO₂•: The loss of a nitrogen dioxide radical to form an [M-NO₂]⁻ ion at m/z 222 is also plausible.

Comparative Analysis with Other Dinitroaromatic Isomers

The key to distinguishing this compound from its isomers, such as 1,5-Dinitroanthracene or 4,10-Dinitroanthracene, lies in the relative abundances of the fragment ions. The stability of the resulting fragment ions, which is influenced by the positions of the nitro groups and the ability to delocalize charge, will dictate the fragmentation pattern.

For instance, isomers where the nitro groups are in closer proximity might exhibit unique fragmentation pathways involving interactions between the two groups. In contrast, the 2,9-substitution pattern in this compound places the nitro groups on different rings and in positions that are not sterically hindered, which may lead to a "cleaner" fragmentation pattern dominated by the individual losses described above.

Table 1: Predicted Comparative Fragmentation Data

CompoundIonizationKey Fragment (m/z)Predicted Relative AbundanceRationale
This compound EI222 ([M-NO₂]⁺)HighStable resulting cation due to delocalization over the anthracene core.
238 ([M-NO]⁺)ModerateCommon nitroaromatic rearrangement.
176 ([M-2NO₂]⁺)ModerateSequential loss from a stable precursor.
Hypothetical Sterically Hindered Isomer EI222 ([M-NO₂]⁺)ModerateSteric hindrance may favor other pathways.
[M-OH-NO]⁺Potentially HigherProximity of nitro groups may facilitate intramolecular reactions.

This comparative approach underscores the necessity of analyzing authentic standards of each isomer to build a reliable library for identification.

Experimental Protocol for Mass Spectrometry Analysis

The following protocol outlines a general procedure for the analysis of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system for EI analysis and a Liquid Chromatography-Mass Spectrometry (LC-MS) system for ESI analysis.

4.1. GC-MS for EI Analysis

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable solvent such as toluene or dichloromethane.

  • GC Conditions:

    • Injector: Splitless mode at 280°C.

    • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating PAHs.

    • Oven Program: Start at 100°C, hold for 1 minute, ramp to 300°C at 15°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions (EI):

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 50 to 350.

    • Solvent Delay: 3 minutes.

4.2. LC-MS for ESI Analysis

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of acetonitrile and water.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • MS Conditions (ESI):

    • Ionization Mode: Negative.

    • Capillary Voltage: -3.5 kV.

    • Drying Gas Temperature: 325°C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 40 psi.

    • MS/MS Analysis: Isolate the precursor ion at m/z 268 and perform CID with varying collision energies (e.g., 10-40 eV) to observe fragmentation.

The following diagram illustrates the general experimental workflow.

G cluster_gcms GC-MS (EI) cluster_lcms LC-MS (ESI) Sample_GC Sample Preparation (Toluene) GC_Separation GC Separation Sample_GC->GC_Separation EI_Ionization EI Ionization (70 eV) GC_Separation->EI_Ionization MS_Analysis_EI Mass Analysis (EI) EI_Ionization->MS_Analysis_EI Sample_LC Sample Preparation (ACN/Water) LC_Separation LC Separation Sample_LC->LC_Separation ESI_Ionization ESI Ionization (Negative Mode) LC_Separation->ESI_Ionization MS_Analysis_ESI MS/MS Analysis (CID) ESI_Ionization->MS_Analysis_ESI

Caption: General experimental workflows for GC-MS and LC-MS analysis.

Conclusion and Future Directions

While this guide provides a theoretically grounded prediction of the mass spectrometric fragmentation of this compound, experimental verification is paramount. The proposed fragmentation pathways, based on the well-established chemistry of nitroaromatic compounds, offer a solid foundation for researchers to identify this compound and differentiate it from its isomers.

Future work should focus on acquiring high-resolution mass spectrometry (HRMS) data for this compound and its isomers. HRMS would provide accurate mass measurements of the fragment ions, enabling the determination of their elemental compositions and further confirming the proposed fragmentation mechanisms. Additionally, ion mobility-mass spectrometry could offer another dimension of separation based on the ions' size and shape, potentially providing a powerful tool for distinguishing between isomers that yield similar fragmentation patterns.

By combining predictive chemical knowledge with rigorous experimental validation, the analytical community can continue to enhance the accuracy and reliability of isomeric compound identification.

References

  • Yinon, J. (1996). Mass spectrometry of nitroaromatic compounds. Mass Spectrometry Reviews, 15(5), 263-286. [Link]

  • NIST Chemistry WebBook. (n.d.). Dinitrobenzene. [Link]

  • Vrkoslav, V., et al. (2011). Fragmentation of dinitronaphthalenes under negative-ion atmospheric pressure chemical ionization. Journal of Mass Spectrometry, 46(10), 1035-1043. [Link]

Safety Operating Guide

2,9-Dinitroanthracene: Proper Disposal & Safety Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: While 9,10-Dinitroanthracene is the most common isomer encountered in standard synthesis, 2,9-Dinitroanthracene is a specific positional isomer often investigated in environmental toxicology (diesel exhaust particulates) and materials science. Due to the nitro-substituted polycyclic aromatic hydrocarbon (Nitro-PAH) structure, this protocol treats the compound as a high-potency direct-acting mutagen and a potential energetic material. Do not treat this as standard organic waste.

Critical Hazard Profile & Causality

Before handling waste, you must understand the why behind the safety constraints. The nitro groups (


) attached to the anthracene backbone create two distinct risks that dictate our disposal strategy:
Hazard DomainMechanism of ActionOperational Implication
Genotoxicity Direct-Acting Mutagen. Unlike parent PAHs, Nitro-PAHs do not always require metabolic activation to bind DNA. They can cause frameshift mutations directly.Zero-Exposure Mandate: Double-gloving (Nitrile) and containment in a biosafety cabinet or static-free fume hood is required.
Energetic Instability Shock/Thermal Sensitivity. Polynitro aromatics can decompose exothermically. While anthracene stabilizes the ring, dry, pure crystals can be shock-sensitive.No Metal Spatulas: Use Teflon-coated or ceramic tools. Never dispose of dry crystals in a compactor or general trash.
Chemical Reactivity Base Instability. Nitro-aromatics form unstable Meisenheimer complexes or salts in the presence of strong bases (e.g., NaOH, KOH).Segregation: Never add this waste to a "Basic/Caustic" waste stream. It creates an explosion hazard.[1]

Pre-Disposal Stabilization & Segregation

Effective disposal begins at the bench. You must characterize the waste state to select the correct waste stream.

A. Solid Waste (Pure Compound or Precipitate)
  • Status: High Hazard / Toxic.

  • Action: Do not dissolve solely for disposal. Keep as solid to minimize volume and solvent load.

  • Container: Amber glass jar with a Teflon-lined cap.

  • Wetting Agent: If the compound is old or potentially dry/crystallized on the threads, wet the threads with a small amount of compatible solvent (Toluene or Dichloromethane) before closing to prevent friction ignition.

B. Liquid Waste (Mother Liquor/Reaction Mix)
  • Solvent Compatibility: this compound is soluble in chlorinated solvents (DCM, Chloroform) and aromatic hydrocarbons.

  • Segregation:

    • Stream A (Halogenated): If dissolved in DCM/Chloroform.

    • Stream B (Non-Halogenated): If dissolved in Toluene/Acetone.

  • Crucial Incompatibility: DO NOT mix with oxidizers (Peroxides, Nitric Acid) or strong reducing agents (Hydrazine).

Step-by-Step Disposal Workflow

Phase 1: Packaging & Labeling
  • Primary Containment: Transfer waste into a chemically resistant container (HDPE or Glass). Avoid metal containers due to potential reactivity with nitro groups over time.

  • Headspace: Leave at least 10% headspace to allow for vapor expansion.

  • Labeling:

    • Chemical Name: Write "this compound" explicitly. Do not use abbreviations like "2,9-DNA."

    • Hazard Checkboxes: Mark "Toxic," "Carcinogen/Mutagen," and if in flammable solvent, "Flammable."

    • Weight: Estimate the mass of the active contaminant.

Phase 2: The "Red Bag" Protocol (Solids/Contaminated PPE)

All gloves, weigh boats, and paper towels contacting the substance must be treated as hazardous waste, not trash.

  • Place all solid contaminated items into a clear hazardous waste bag (4-mil thickness).

  • Seal with tape and place inside a secondary solid waste drum.

  • Label: "Debris contaminated with Mutagenic Nitro-PAHs."

Phase 3: Professional Destruction (Incineration)

Do not attempt chemical destruction (e.g., oxidation) on the bench. While oxidation methods exist, they often yield unpredictable quinone intermediates that are equally toxic.

  • Authorized Method: High-temperature incineration (

    
    ) with residence times 
    
    
    
    seconds. This ensures complete mineralization of the refractory anthracene ring.
  • Regulatory Code: If your institution requires RCRA coding, use D001 (Ignitable, if in solvent) and D003 (Reactive, if pure/dry potential). If no specific P/U list exists for this isomer, classify as Toxic Organic N.O.S. (Not Otherwise Specified).

Visualized Workflows

Logic Diagram: Waste Stream Decision Tree

This diagram guides you through the immediate decision-making process at the bench to prevent cross-contamination.

WasteSegregation Start Start: Identify Waste Form IsSolid Is it Solid/Crystalline? Start->IsSolid IsLiquid Is it in Solution? Start->IsLiquid SolidAction DO NOT DISSOLVE Place in Amber Glass Jar IsSolid->SolidAction Yes CheckBase CRITICAL: Is pH > 9? IsLiquid->CheckBase WetThreads Wet threads with Toluene (Prevent Friction) SolidAction->WetThreads LabelSolid Label: Toxic Solid (Mutagen) Store in Flammables Cab WetThreads->LabelSolid CheckSolvent Identify Solvent Base Halogenated Halogenated Stream (DCM, Chloroform) CheckSolvent->Halogenated Cl/Br present NonHalogenated Organic Stream (Acetone, Toluene) CheckSolvent->NonHalogenated No Halogens Combine Combine in Waste Carboy Halogenated->Combine NonHalogenated->Combine CheckBase->CheckSolvent No Neutralize Neutralize with dilute Acid (Slowly, Ice Bath) CheckBase->Neutralize Yes (Risk of Explosion) Neutralize->CheckSolvent

Figure 1: Decision logic for segregating this compound waste to prevent chemical incompatibility events.

Workflow: Cradle-to-Grave Disposal

This outlines the lifecycle from generation to final destruction.

DisposalLifecycle Gen Generation (Lab Bench) Pack Packaging (Double Containment) Gen->Pack Label & Seal EHS EHS/Waste Pickup (Internal Transfer) Pack->EHS Manifest Creation Vendor Licensed Vendor (Transport) EHS->Vendor USDOT Regs Incinerator Rotary Kiln Incineration (>1000°C) Vendor->Incinerator Destruction Ash Landfill (Ash) Incinerator->Ash Residue

Figure 2: The regulatory lifecycle of Nitro-PAH waste, emphasizing high-temperature incineration as the only valid endpoint.

Emergency Procedures (Spill Management)

If this compound is spilled outside a containment device:

  • Evacuate: Clear the immediate area. Nitro-PAHs are easily aerosolized.

  • PPE Upgrade: Don Tyvek sleeves and double nitrile gloves. Use a P100 respirator if powder is airborne.

  • Containment:

    • Dry Spill: Do not dry sweep (dust explosion risk). Cover with wet paper towels (solvent-dampened or water) to suppress dust, then carefully scoop into a bag.

    • Wet Spill: Absorb with vermiculite or clay pads. Do not use paper towels alone for large liquid spills as they increase flammability surface area.

  • Decontamination: Wash the surface with a detergent solution followed by an ethanol wipe. Verify no yellow residue remains (nitro compounds are often distinctively colored).

References

  • PubChem. (n.d.).[2] 9,10-Dinitroanthracene (Isomer Class Reference) - Safety and Hazards. National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). RCRA Hazardous Waste Codes and Characteristics. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for Polycyclic Aromatic Hydrocarbons (PAHs). Centers for Disease Control and Prevention. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.